Itopride
描述
Itopride is a dopamine D2 antagonist with acetylcholinesterase inhibitory actions.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
属性
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122898-67-3 | |
| Record name | Itopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itopride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122898-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Itopride on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Itopride's Dual Mechanism
This compound hydrochloride is a substituted benzamide derivative that enhances gastrointestinal motility.[1][2][3] Its therapeutic effects are attributed to two primary pharmacological actions:
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors, particularly in the gastrointestinal tract, this compound mitigates the inhibitory effects of dopamine on acetylcholine release from myenteric motor neurons.[2][3] This leads to increased acetylcholine levels, promoting gut motility.[1][2]
-
Acetylcholinesterase (AChE) Inhibition: this compound also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This action further elevates acetylcholine concentrations at the neuromuscular junction in the gut wall.[1][2]
The synergistic effect of these two mechanisms results in enhanced gastrointestinal peristalsis, increased lower esophageal sphincter pressure, accelerated gastric emptying, and improved gastro-duodenal coordination.[2]
The Dopamine D2 Receptor and Its Signaling Pathway
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[4] It plays a crucial role in various physiological processes, both in the central nervous system and peripherally.
G Protein Coupling and Downstream Signaling
Dopamine D2 receptors are canonically coupled to inhibitory G proteins of the Gi/o family.[4][5] Upon activation by an agonist like dopamine, the D2 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
The dissociated Gαi/o subunit inhibits the activity of the enzyme adenylyl cyclase.[4][5] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).
The Gβγ subunit can also modulate various downstream effectors, including inwardly rectifying potassium channels and calcium channels.
The following diagram illustrates the canonical dopamine D2 receptor signaling pathway:
This compound's Antagonistic Action on D2 Receptors
As a D2 receptor antagonist, this compound binds to the receptor but does not elicit the conformational change required for G protein activation. Instead, it competitively blocks the binding of the endogenous agonist, dopamine. This prevents the initiation of the downstream signaling cascade described above.
The net effect of this compound's antagonism at D2 receptors in the gastrointestinal tract is the disinhibition of acetylcholine release, leading to its prokinetic effects.
The following diagram illustrates the mechanism of this compound's antagonism:
Quantitative Data
| Parameter | Target | Value | Species/System |
| IC50 | Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | Electric Eel |
| IC50 | Acetylcholinesterase (AChE) | ~0.5 µM | Guinea Pig Gastrointestinal Tissue (in the presence of a BuChE inhibitor) |
Table 1: Quantitative Data for this compound's Acetylcholinesterase Inhibition. Data from Iwanaga et al., 1994.
Experimental Protocols
The characterization of a compound's activity at the dopamine D2 receptor typically involves a combination of radioligand binding assays and functional assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.
Objective: To determine the Ki of a test compound for the D2 receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the dopamine D2 receptor (e.g., rat striatum, CHO or HEK cells transfected with the D2 receptor gene) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate and wash the resulting pellet to obtain a crude membrane preparation.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Assay Incubation:
-
In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride), and varying concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol or sulpiride).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a radioligand binding competition assay:
Functional Assay (cAMP Inhibition Assay)
This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency (IC50 or EC50) of a test compound.
General Protocol:
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator like forskolin (to create a measurable cAMP window).
-
Include control wells for basal cAMP levels (no treatment), stimulated levels (agonist only), and antagonist-only effects.
-
Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The following diagram outlines the workflow for a cAMP functional assay:
Conclusion
This compound's efficacy as a prokinetic agent is firmly rooted in its dual mechanism of action, with dopamine D2 receptor antagonism playing a pivotal role. By blocking the inhibitory influence of dopamine on gastrointestinal cholinergic neurons, this compound effectively increases acetylcholine levels, thereby enhancing gut motility. While the precise quantitative parameters of this compound's interaction with the D2 receptor remain to be fully elucidated in publicly accessible literature, the established experimental protocols for radioligand binding and functional cAMP assays provide a clear framework for such investigations. A comprehensive understanding of this compound's D2 receptor pharmacology, including its binding kinetics and functional potency, would be invaluable for the development of next-generation prokinetic agents with improved efficacy and side-effect profiles.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jkscience.org [jkscience.org]
- 4. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Itopride Hydrochloride
This technical guide provides a comprehensive overview of the synthetic routes and purification processes for this compound hydrochloride, a prokinetic benzamide derivative used in the treatment of gastrointestinal motility disorders.[1][2] The document details various synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Overview of Synthetic Strategies
The synthesis of this compound hydrochloride typically involves the amidation reaction between 4-[2-(dimethylamino)ethoxy]benzylamine and a derivative of 3,4-dimethoxybenzoic acid.[3][4][5] Several routes have been developed to prepare the key benzylamine intermediate, starting from materials like 4-hydroxybenzaldehyde, p-cresol, or p-fluorobenzaldehyde.[3][6][7] An alternative strategy involves first synthesizing an N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate, which is then etherified.[8][9]
The final step in all routes is the salification of the this compound free base with hydrochloric acid to yield the stable hydrochloride salt.[7][8]
Key Synthetic Pathways
Route 1: Starting from 4-Hydroxybenzaldehyde
This is a widely described method that involves a multi-step process to build the side chain on the phenolic group of 4-hydroxybenzaldehyde before forming the benzylamine.[7][8][10]
Logical Workflow for Route 1
Caption: Synthesis of this compound HCl from 4-Hydroxybenzaldehyde.
Experimental Protocols for Route 1
-
Step 1: Synthesis of 4-(2-Dimethylaminoethoxy)benzaldehyde
-
Method: 4-hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of a weak inorganic base.[7] In one variation, 4-hydroxybenzonitrile was dissolved in acetone with potassium hydroxide, refluxed, and then 2-(dimethylamino)ethyl chloride was added dropwise and refluxed for 8 hours to achieve a 97% yield of the nitrile analogue.[11]
-
-
Step 2: Synthesis of 4-(2-Dimethylaminoethoxy)benzaldoxime Hydrochloride
-
Step 3: Synthesis of 4-(2-Dimethylaminoethoxy)benzylamine
-
Method: The benzaldoxime hydrochloride is reduced to the corresponding benzylamine. Powdered zinc is a cited reducing agent for this step.[7]
-
Protocol: Following the previous step, 10.8 kg of powdered zinc is added in batches to the reaction mixture, keeping the temperature below 50°C. The mixture is stirred for at least 5 hours at 45-50°C and then heated to 65-70°C for at least 2 hours.[12] After work-up including water addition, pH adjustment with ammonia, and extraction with dichloromethane, the product is obtained.[12]
-
-
Step 4: Amidation to form this compound (Free Base)
-
Method: 4-(2-Dimethylaminoethoxy)benzylamine is reacted with 3,4-dimethoxybenzoyl chloride (veratric acid chloride) in the presence of a tertiary amine like triethylamine.[6][7]
-
Protocol: 120g of the benzylamine is dissolved in 300ml of dichloromethane, and 70g of triethylamine is added. A dichloromethane solution containing 104g of 3,4-dimethoxybenzoyl chloride is added dropwise under an ice bath. The mixture is then warmed to reflux and the reaction continues for 2 hours.[6]
-
Route 2: Starting from p-Cresol
This route begins with p-cresol and involves a bromination step to introduce a reactive site for subsequent amination.
Experimental Protocol for Route 2
-
Step 1: Synthesis of Dimethyl-(2-para-toluyloxy-ethyl)-amine
-
Method: p-cresol is reacted with 2-(dimethylamino)ethyl chloride (typically 1.2 to 1.8 equivalents) in a solvent like acetone.[3]
-
-
Step 2: Bromination and Subsequent Reaction
-
Method: The product from the first step is dissolved in a solvent like dichloromethane and reacted with a brominating agent such as N-Bromosuccinimide (NBS) to form a bromoalkyl compound. This intermediate is then reacted with 3,4-dimethoxy benzonitrile to synthesize this compound. This method is noted for proceeding under mild, room temperature conditions.[3]
-
Route 3: Synthesis via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide Intermediate
This alternative approach first constructs the amide bond and then adds the dimethylaminoethoxy side chain.[8][10]
Logical Workflow for Route 3
Caption: Synthesis of this compound HCl via a key amide intermediate.
Experimental Protocol for Route 3
-
Step 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
-
Method: p-Hydroxybenzylamine is reacted with 3,4-dimethoxybenzoyl chloride.
-
-
Step 2: Etherification to form this compound (Free Base)
-
Protocol: 50g of the N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate and 60g of anhydrous K₂CO₃ are charged into a reactor. 18.7g of dimethylaminoethyl chloride is added, and the mixture is heated to 60-65°C for 4 hours. The progress is monitored by TLC, and additional dimethylaminoethyl chloride may be added until the starting material is consumed.[10]
-
Purification and Salification
The final stage of the manufacturing process involves the purification of the this compound free base and its conversion to the stable hydrochloride salt.
Purification of this compound Free Base
-
Work-up and Extraction: After the amidation reaction, the crude product is typically worked up by washing with water and adjusting the pH. For example, after the reaction, 1000ml of water is added, and the pH is adjusted to about 3 with aqueous hydrochloric acid. The aqueous layer is collected, its pH is raised to about 10 with caustic soda, and the product is extracted with dichloromethane.[6]
-
Recrystallization: The crude this compound base, often an oil or a solid, is purified by recrystallization from a suitable solvent to yield a white solid.[6]
Salification to this compound Hydrochloride
The conversion of the purified this compound base to its hydrochloride salt is a critical step that also serves as a final purification.
-
Method 1: Using Aqueous HCl
-
Protocol: 35.84 g (0.1 mole) of this compound is dissolved in 500 ml of anhydrous ethanol. The solution is cooled to 0°C under a nitrogen atmosphere. 11 ml of aqueous hydrochloric acid is then added dropwise, and the mixture is stirred for 1 hour. The precipitated white solid is filtered to obtain this compound hydrochloride.[3]
-
-
Method 2: Using HCl in an Anhydrous Solvent
-
Protocol: 100g of this compound is dissolved in 400ml of heated dehydrated alcohol. A 30% solution of hydrogen chloride in ethanol is added until the pH of the system reaches 3, leading to the crystallization of the product.[6]
-
Alternative Protocol: 40g of this compound is dissolved in 200ml of isopropyl alcohol (IPA). The pH is adjusted to 1-2 by adding IPA-HCl at 25-30°C. The mixture is stirred for 30 minutes, and the resulting solid is filtered, washed with IPA, and dried.[9]
-
Quality Control and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound hydrochloride and detecting any related substances or degradation products.[4][13][14]
-
Typical HPLC Conditions:
-
Column: Reversed-phase C18 or C8 columns are commonly used.[15][16][17]
-
Mobile Phase: A mixture of methanol and water, or acetonitrile and a phosphate buffer, is often employed.[14][15][16] For example, a mobile phase of methanol:water (55:45, v/v) can be used.[13]
-
Detection: UV detection is typically set at a wavelength of 215 nm, 220 nm, or 258 nm.[13][16][18]
-
Quantitative Data Summary
The following tables summarize key quantitative data reported in various synthesis and purification protocols.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Product | Starting Materials | Reported Yield | Reference |
| Etherification | 4-(2-Dimethylaminoethoxy)benzonitrile | 4-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chloride | 97% | [11] |
| Amidation | This compound (Free Base) | 4-(2-Dimethylaminoethoxy)benzylamine, 3,4-Dimethoxybenzoyl chloride | 79.6% | [6] |
| Salification | This compound Hydrochloride | This compound (Free Base), Aqueous HCl | 95% | [3] |
| Salification | This compound Hydrochloride | This compound (Free Base), Acetyl Chloride in Ethanol | 98% | [3] |
| Overall Process | This compound Hydrochloride | 4-Hydroxybenzaldehyde | 93% | [5] |
Table 2: Purity and Quality Control Parameters
| Parameter | Method | Details | Result | Reference |
| Purity of Intermediate | HPLC | 4-(2-Dimethylaminoethoxy)benzylamine | 96.7% | [6] |
| Purity of Final Product | HPLC | Recrystallized this compound (Free Base) | 98.6% | [6] |
| Purity of Final Product | HPLC | This compound Hydrochloride | 99% | [5] |
| Impurity Detection | LC-MS | Forced degradation studies | Identified degradation products II-VIII | [13] |
| HPLC Linearity | RP-HPLC | Concentration range of 80-120% | Correlation coefficient: 0.9995 | [16] |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jocpr.com [jocpr.com]
- 3. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Process For The Preparation Of this compound, Its Salts And Intermediates [quickcompany.in]
- 6. CN102993038B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WO2007074386A2 - A novel process for synthesis of this compound and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. WO2007074386A9 - A novel process for synthesis of this compound and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 13. Identification of Forced Degradation Products of this compound by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Chromatographic determination of this compound hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple RP-HPLC Method for Quantitation of this compound HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmatutor.org [pharmatutor.org]
Acetylcholinesterase inhibitory kinetics of Itopride
An In-Depth Technical Guide to the Acetylcholinesterase Inhibitory Kinetics of Itopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a prokinetic agent with a unique dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other motility disorders.[2][3] This technical guide provides a detailed examination of the acetylcholinesterase inhibitory kinetics of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biochemical processes.
Core Mechanism of Action: A Dual Approach
This compound's prokinetic effects stem from its ability to increase acetylcholine (ACh) concentrations in the neuromuscular junctions of the gastrointestinal tract.[2][4] This is achieved through two primary pathways:
-
Dopamine D2 Receptor Antagonism : In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing the release of ACh from myenteric motor neurons via D2 receptors.[1][3] By blocking these D2 receptors, this compound removes this inhibitory effect, leading to increased ACh release.[1][4]
-
Acetylcholinesterase (AChE) Inhibition : Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis and inactivation of acetylcholine.[3][4] this compound inhibits this enzyme, preventing the breakdown of ACh and thereby increasing its local concentration and duration of action at the M3 muscarinic receptors on smooth muscle cells, which stimulates contraction and enhances motility.[1][3]
The synergistic effect of D2 receptor antagonism and AChE inhibition results in a significant increase in gastrointestinal peristalsis, enhanced lower esophageal sphincter pressure, and accelerated gastric emptying.[2][5][6]
Quantitative Analysis of AChE Inhibition
Studies have characterized the inhibitory potency and selectivity of this compound against cholinesterases. The data reveals that this compound is a selective and reversible inhibitor of acetylcholinesterase.
| Parameter | Enzyme Source | Value | Notes |
| IC₅₀ | Electric Eel Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | This compound is approximately 100-fold more selective for AChE than BuChE.[7][8] |
| IC₅₀ | Horse Serum Butyrylcholinesterase (BuChE) | ~204 µM | Calculated based on the 100-fold less potency compared to AChE.[7][8][9] |
| IC₅₀ | Guinea Pig Gastrointestinal ChE | ~0.5 µM | Measured in the presence of a BuChE inhibitor (diisopropyl fluorophosphate).[7][8] |
| Inhibition Type | Electric Eel AChE | Mixed-type | Primarily uncompetitive, affecting both Km and Vmax.[7][8][9] |
| Reversibility | Electric Eel AChE | Complete (Reversible) | AChE activity was fully recovered after ultrafiltration of the this compound-enzyme mixture.[7][8] |
Table 1: Summary of this compound's Acetylcholinesterase Inhibitory Kinetics.
Kinetic Profile: A Mixed-Type Inhibitor
Kinetic analysis using double reciprocal plots (Lineweaver-Burk) has shown that this compound affects both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of the acetylcholinesterase-catalyzed reaction.[8][9] This pattern is characteristic of a mixed-type inhibition .[7] This means this compound can bind to both the free enzyme (AChE) and the enzyme-substrate (AChE-ACh) complex. However, studies suggest that the inhibition is primarily uncompetitive , indicating a preferential binding to the enzyme-substrate complex.[8][9]
Experimental Protocol: AChE Inhibition Assay
The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modified version of the Ellman's method.[10] This colorimetric assay is a standard for measuring cholinesterase activity.
Materials
-
Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus).
-
Buffer: Phosphate buffer (e.g., 8 mM K₂HPO₄, 2.3 mM NaH₂PO₄, 0.15 M NaCl, pH 7.5).[10]
-
Substrate: Acetylthiocholine iodide (ATCI).[10]
-
Chromogen: 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[10]
-
Inhibitor: this compound Hydrochloride.
-
Instrumentation: 96-well microplate reader.[10]
Principle
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at approximately 405-412 nm.[10][11] The rate of color formation is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, this rate decreases.
General Procedure
The following workflow outlines the key steps in a typical high-throughput screening format for assessing AChE inhibition.
-
Enzyme and Inhibitor Pre-incubation : A solution of AChE in buffer is added to the wells of a microplate.[10] Subsequently, various concentrations of this compound (or a vehicle control) are added. The plate is then incubated for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10][11]
-
Reaction Initiation : The enzymatic reaction is started by adding a solution containing the substrate (ATCI) and the chromogen (DTNB) to all wells.[10][11]
-
Kinetic Measurement : The absorbance at 412 nm is measured immediately and then monitored over a period of time (e.g., 10 minutes) using a microplate reader.[11]
-
Data Analysis : The rate of the reaction (change in absorbance over time) is calculated for each concentration of this compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate of the uninhibited control. The IC₅₀ value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
Conclusion
The acetylcholinesterase inhibitory activity of this compound is a key component of its prokinetic efficacy. Kinetic studies have conclusively demonstrated that this compound is a reversible, mixed-type inhibitor with a notable preference for acetylcholinesterase over butyrylcholinesterase.[7][8] Its IC₅₀ value in the low micromolar range confirms its potency. This detailed understanding of its inhibitory kinetics, established through standardized experimental protocols like the Ellman method, is crucial for drug development professionals and researchers exploring its therapeutic applications and potential for novel drug design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jkscience.org [jkscience.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. This compound | C20H26N2O4 | CID 3792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of acetylcholinesterase-inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Evaluation of Itopride's Prokinetic Effects on Isolated Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of Itopride's prokinetic effects on isolated smooth muscle tissues. This compound hydrochloride is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] This dual action results in an increased concentration of acetylcholine (ACh) at the neuromuscular junction in the gastrointestinal (GI) tract, leading to enhanced smooth muscle contractility and accelerated GI transit.[3][4] This document outlines the key signaling pathways, detailed experimental protocols for in vitro assessment, and a summary of quantitative data from relevant studies.
This compound's Dual Mechanism of Action on Smooth Muscle
This compound's prokinetic effects are primarily mediated through two distinct but synergistic pathways. Firstly, by antagonizing presynaptic dopamine D2 receptors on cholinergic neurons within the myenteric plexus, this compound inhibits the suppressive effect of dopamine on ACh release.[1][3] Secondly, this compound inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of ACh in the synaptic cleft.[1][2] The net result of these actions is an elevated level of acetylcholine, which can then stimulate muscarinic M3 receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting motility.[1]
Quantitative Data on this compound's In Vitro Prokinetic Effects
The following table summarizes key quantitative data from in vitro studies evaluating the prokinetic effects of this compound on isolated gastrointestinal smooth muscle.
| Parameter | Tissue | Species | Value | Reference |
| Effective Concentration for Increased Peristaltic Velocity | Ileum | Guinea Pig | 10⁻¹⁰ - 10⁻⁶ M | [1][2] |
| Effective Concentration for Shortened Colonic Transit Time | Colon | Guinea Pig | 10⁻¹⁰ - 10⁻⁶ M | [1][2] |
| IC₅₀ for Acetylcholinesterase Inhibition | Gastric AChE | Guinea Pig | ~50 times that of neostigmine | [1] |
| ED₅₀ for Intestinal Contractility | Intestine | Not Specified | Lower than other prokinetics | [3] |
Experimental Protocols
This section provides a detailed methodology for assessing the prokinetic effects of this compound on isolated gastrointestinal smooth muscle, based on established organ bath techniques.
Preparation of Isolated Smooth Muscle Tissue
Objective: To isolate a viable segment of gastrointestinal smooth muscle for in vitro contractility studies.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 10)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize a male Hartley guinea pig according to institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise a segment of the distal ileum or distal colon.
-
Immediately place the excised tissue in a Petri dish containing cold, oxygenated K-H solution.
-
Gently flush the lumen of the intestinal segment with K-H solution to remove any contents.
-
For ileal preparations, a segment of appropriate length (e.g., 2-3 cm) is isolated.
-
For colonic preparations, the distal colon is removed for colonic transit time studies.[2]
In Vitro Organ Bath Assay for Contractility
Objective: To measure the contractile response of the isolated smooth muscle tissue to this compound and other agents.
Materials:
-
Isolated tissue segment
-
Organ bath system with a chamber (e.g., 10-20 mL)
-
Isotonic transducer
-
Data acquisition system
-
K-H solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound hydrochloride solutions of varying concentrations
-
Acetylcholine (ACh) solution
-
Dopamine solution
Procedure:
-
Mount the isolated tissue segment vertically in the organ bath chamber containing K-H solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to a fixed hook and the other end to an isotonic transducer to record muscle contractions.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 g), with regular changes of the K-H solution.
-
After equilibration, elicit a reference contraction with a standard agent (e.g., KCl or a supramaximal concentration of ACh) to ensure tissue viability.
-
Once a stable baseline is achieved, construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the organ bath at set intervals.
-
To investigate the mechanism of action, the effects of this compound can be evaluated in the presence of other agents:
-
Dopamine Antagonism: Induce inhibition of spontaneous or electrically-evoked contractions with dopamine (e.g., 10⁻⁸ M) and then administer this compound to observe the reversal of this inhibition.[1]
-
AChE Inhibition: Potentiate the contractile response to a submaximal concentration of exogenous ACh (e.g., 10⁻⁸ M) by pre-incubating the tissue with this compound (e.g., 10⁻⁷ M).[1][2]
-
-
Record the amplitude and frequency of contractions throughout the experiment using the data acquisition system.
Conclusion
The in vitro evaluation of this compound's prokinetic effects on isolated smooth muscle provides valuable insights into its dual mechanism of action. By employing standardized organ bath protocols, researchers can quantify the drug's ability to enhance contractility through both dopamine D2 receptor antagonism and acetylcholinesterase inhibition. The data generated from these studies are crucial for understanding the pharmacological profile of this compound and for the development of new and improved prokinetic agents for the treatment of gastrointestinal motility disorders.
References
In-Depth Technical Guide: Cellular Signaling Pathways Modulated by Itopride in Gastric Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itopride is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic for functional dyspepsia and other gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound in gastric cells. It delves into its roles as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, presenting detailed signaling cascades, quantitative pharmacological data, and experimental protocols relevant to the study of its mechanism of action.
Introduction: The Dual-Action Mechanism of this compound
This compound hydrochloride enhances gastrointestinal motility through two primary, synergistic mechanisms:
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter by binding to D2 receptors on cholinergic neurons, which in turn suppresses the release of acetylcholine (ACh).[1][2][3][4] this compound competitively blocks these D2 receptors, thereby removing the inhibitory effect of dopamine and promoting the release of acetylcholine.[1][2][3][4]
-
Acetylcholinesterase (AChE) Inhibition: this compound also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[1][2] This inhibition leads to an increased concentration and prolonged availability of acetylcholine at the neuromuscular junction in the gastric wall.[1][2]
The net effect of this dual action is a significant increase in acetylcholine levels, leading to enhanced gastric smooth muscle contractility, accelerated gastric emptying, and improved gastro-duodenal coordination.[5]
Cellular Signaling Pathways
Dopamine D2 Receptor Antagonism Pathway
The dopamine D2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the inhibitory G-protein, Gi.[6][7] In the context of gastric motility, the signaling pathway is as follows:
-
Dopamine Binding: Endogenous dopamine binds to the D2 receptor on presynaptic cholinergic neurons in the myenteric plexus.
-
Gi-Protein Activation: This binding activates the Gi protein, leading to the dissociation of its α and βγ subunits.
-
Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Reduced Acetylcholine Release: The reduction in cAMP and other downstream effects ultimately leads to a decrease in the release of acetylcholine from the cholinergic neuron.
This compound's Intervention: this compound, as a D2 receptor antagonist, binds to the receptor without activating it, thereby preventing dopamine from exerting its inhibitory effects. This disinhibition results in a sustained release of acetylcholine.
Acetylcholinesterase Inhibition and Muscarinic Receptor Signaling
The increased concentration of acetylcholine resulting from both D2 receptor antagonism and acetylcholinesterase inhibition leads to the activation of muscarinic acetylcholine receptors on gastric smooth muscle cells. The primary subtype involved in gastric motility is the M3 muscarinic receptor, which is coupled to the Gq protein.[1]
-
Acetylcholine Binding: Acetylcholine binds to the M3 muscarinic receptor on the surface of gastric smooth muscle cells.
-
Gq-Protein Activation: This binding activates the Gq protein.
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[8]
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[8]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters for this compound's interaction with its primary targets.
| Parameter | Target | Value | Species/Source | Reference(s) |
| IC50 | Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | Electric Eel | [9][10] |
| IC50 | Acetylcholinesterase (AChE) | ~0.5 µM | Guinea Pig Gastrointestinal Tissue | [9][10][11] |
| Ki | Dopamine D2 Receptor | Not explicitly found in the searched literature. | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the cellular effects of this compound.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Objective: To quantify the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Gastric tissue homogenate or cell lines expressing dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone).
-
Unlabeled this compound hydrochloride at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from gastric tissue or D2 receptor-expressing cells.
-
In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled D2 antagonist).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory effect of this compound on acetylcholinesterase activity.
-
Objective: To determine the IC50 of this compound for acetylcholinesterase by measuring the rate of acetylcholine hydrolysis.
-
Materials:
-
Gastric tissue homogenate as a source of AChE.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound hydrochloride at various concentrations.
-
Phosphate buffer (pH 8.0).
-
Microplate reader.
-
-
Procedure:
-
Prepare a gastric tissue homogenate and determine the protein concentration.
-
In a 96-well plate, add the tissue homogenate, DTNB, and different concentrations of this compound to the respective wells.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of AChE inhibition for each this compound concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Measurement of Intracellular Calcium Mobilization
This assay assesses the functional consequence of M3 receptor activation by measuring changes in intracellular calcium levels.
-
Objective: To determine if this compound treatment, by increasing acetylcholine levels, leads to an increase in intracellular calcium in gastric smooth muscle cells.
-
Materials:
-
Isolated primary gastric smooth muscle cells or a suitable cell line.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound hydrochloride.
-
A muscarinic receptor antagonist (e.g., atropine) as a control.
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
-
Procedure:
-
Culture gastric smooth muscle cells on coverslips or in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Establish a baseline fluorescence reading.
-
Apply this compound to the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
To confirm the involvement of muscarinic receptors, pre-incubate a separate set of cells with a muscarinic antagonist before adding this compound and observe if the calcium response is blocked.
-
Conclusion
This compound's prokinetic effects in gastric cells are a direct consequence of its dual modulation of dopaminergic and cholinergic signaling. By antagonizing the inhibitory dopamine D2 receptors and preventing the degradation of acetylcholine through acetylcholinesterase inhibition, this compound effectively enhances cholinergic neurotransmission. This leads to the activation of the Gq-coupled M3 muscarinic receptor pathway in gastric smooth muscle cells, culminating in increased intracellular calcium and enhanced gastric motility. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel prokinetic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. emjreviews.com [emjreviews.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of acetylcholinesterase-inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated HPLC Method for the Quantification of Itopride in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itopride hydrochloride is a prokinetic agent used for the symptomatic treatment of various gastrointestinal disorders, including non-ulcer dyspepsia and chronic gastritis.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method is simple, sensitive, and specific, making it suitable for routine analysis in a bioanalytical laboratory.
Materials and Methods
Chemicals and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Ornidazole (Internal Standard - IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Perchloric Acid (AR Grade)
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma
Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Micropipettes
Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride and dissolve it in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ornidazole and dissolve it in 100 mL of methanol.[2]
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 100 ng/mL to 2000 ng/mL.
-
Plasma Calibration Standards: Spike 900 µL of drug-free human plasma with 100 µL of the respective working standard solutions to yield final concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL) in the same manner as the calibration standards.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (10 µg/mL Ornidazole).
-
Vortex for 30 seconds.
-
Add 500 µL of 10% perchloric acid to precipitate plasma proteins.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Collect the supernatant and inject 20 µL into the HPLC system.
Chromatographic Conditions
A consistent and reliable chromatographic separation is achieved using the following parameters:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Detector Wavelength | 258 nm[2][4][5] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation
The developed method was validated according to standard bioanalytical method validation guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
-
Linearity: The linearity of the method was established by analyzing the plasma calibration standards in triplicate. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision were determined by analyzing the QC samples (low, medium, and high) on three separate days.
-
Selectivity: The selectivity of the method was evaluated by analyzing six different batches of blank human plasma to check for any interference with the peaks of this compound and the internal standard.
-
Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
-
Stability: The stability of this compound in plasma was assessed under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.[4]
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound in human plasma. The retention time for this compound was found to be approximately 4.6 minutes, and for the internal standard, Ornidazole, it was approximately 6.2 minutes, with good resolution and no interference from endogenous plasma components.[2][4]
Quantitative Data Summary
The key validation parameters are summarized in the table below for easy comparison and assessment of the method's performance.
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 14 ng/mL[5] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Short-term Stability (24h, RT) | Stable |
| Long-term Stability (-20°C, 30 days) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical steps involved in the HPLC method development process.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Itopride in Rodents
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vivo efficacy of Itopride in rodent models of gastrointestinal dysmotility.
Introduction
This compound is a prokinetic agent with a dual mechanism of action, making it an effective treatment for various gastrointestinal motility disorders.[1][2][3] It functions as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][4] By blocking dopamine D2 receptors, this compound removes the inhibitory effects on acetylcholine (ACh) release in the myenteric plexus.[2][3] Simultaneously, by inhibiting AChE, it prevents the degradation of ACh, leading to increased acetylcholine concentrations.[1][2] This synergistic action enhances gastrointestinal motility, increases lower esophageal sphincter pressure, and accelerates gastric emptying.[2]
These protocols outline key in vivo experiments in rodents to evaluate the prokinetic efficacy of this compound. The described models and methods are designed to provide robust and reproducible data for preclinical drug development.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Efficacy Evaluation in Rodent Models
The efficacy of this compound can be assessed in various rodent models that mimic human gastrointestinal disorders such as gastroparesis, functional dyspepsia, and gastroesophageal reflux disease (GERD).
Gastric Emptying Studies
Delayed gastric emptying is a hallmark of gastroparesis and functional dyspepsia.[5] The following protocols can be used to evaluate the effect of this compound on accelerating gastric emptying.
| Parameter | Rodent Model | Method | This compound Dosage (Oral) | Vehicle/Control | Expected Outcome |
| Gastric Emptying Rate (%) | Rat/Mouse (Drug-induced delay, e.g., Morphine) | Phenol Red Meal | 10-30 mg/kg | Saline | Increased gastric emptying rate compared to control. |
| Gastric Volume (mm³) | Mouse (Diabetic or drug-induced gastroparesis) | Magnetic Resonance Imaging (MRI) | 10-30 mg/kg | Saline | Reduced gastric volume over time compared to control.[6] |
| Half Emptying Time (T½ min) | Mouse | 13C-Octanoic Acid Breath Test | 10-30 mg/kg | Saline | Decreased T½ compared to control.[6] |
This protocol is adapted from methods used for evaluating gastric emptying in rats or mice.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Phenol Red (non-absorbable marker)
-
Test Meal (e.g., 1.5% methylcellulose solution containing 0.5 mg/mL phenol red)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fast adult rats (180-220g) or mice (20-25g) for 18-24 hours with free access to water.
-
Administer this compound or vehicle orally (p.o.).
-
After a specific pretreatment time (e.g., 30-60 minutes), administer the phenol red test meal by oral gavage (1.5 mL for rats, 0.5 mL for mice).[7]
-
Euthanize the animals by cervical dislocation at a fixed time point after the test meal (e.g., 20 minutes).[7]
-
Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach with its contents in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour, then collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
A control group is sacrificed immediately after the test meal administration (t=0) to determine the initial amount of phenol red.
-
Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test animal / Mean absorbance of t=0 control animals)) x 100[7]
Intestinal Transit Studies
This compound's prokinetic effects extend to the small and large intestines.[9][10] Intestinal transit studies are crucial for evaluating its efficacy in conditions associated with constipation or slow transit.
| Parameter | Rodent Model | Method | This compound Dosage (Oral) | Vehicle/Control | Expected Outcome |
| Intestinal Transit Time (min) | Rat/Mouse (Loperamide-induced delay) | Carmine Red or Coomassie Brilliant Blue Marker | 5-10 mg/kg (Loperamide) | Saline | Decreased transit time (faster defecation of colored feces) with this compound.[11][12] |
| Distance Traveled by Marker (%) | Mouse | Charcoal Meal | 10-30 mg/kg | Saline | Increased percentage of intestinal length traveled by the charcoal marker. |
| Colon Transit Time (min) | Mouse | Radiopaque Markers & Fluoroscopy | 5-10 mg/kg (Loperamide) | Saline | Reduced colon transit time with this compound.[12] |
This non-invasive method measures the time taken for a colored marker to be excreted.[11]
Materials:
-
This compound
-
Vehicle
-
Loperamide (to induce delayed transit)
-
Marker: 10% Coomassie Brilliant Blue or 6% Carmine Red mixed with standard feed.[11][13]
Procedure:
-
Acclimatize individually housed rats or mice for several days.
-
Induce delayed intestinal transit by administering loperamide (e.g., 5 mg/kg, p.o.).[12]
-
After 30 minutes, administer this compound or vehicle orally.
-
After another 30 minutes, replace the standard feed with the marker-containing feed.
-
Record the time of marker administration.
-
Monitor the animals regularly for the first appearance of colored fecal pellets.
-
The time elapsed between the administration of the colored feed and the excretion of the first colored pellet is the whole gut transit time.[11]
Gastroesophageal Reflux Disease (GERD) Models
This compound's ability to increase lower esophageal sphincter pressure makes it a potential therapeutic for GERD. Efficacy can be tested in surgically-induced reflux models in rats.[14]
| Parameter | Rodent Model | Method | This compound Dosage (Oral) | Vehicle/Control | Expected Outcome |
| Esophageal pH | Rat (Surgical ligation model) | pH microelectrode | 10-30 mg/kg | Saline | Maintenance of a higher (less acidic) esophageal pH.[15] |
| Esophageal Mucosal Injury Score | Rat (Surgical ligation model) | Histopathology | 10-30 mg/kg | Saline | Reduced macroscopic and microscopic esophageal lesions. |
This model involves surgical ligation to induce reflux of gastric contents into the esophagus.[15][16]
Materials:
-
This compound
-
Vehicle
-
Anesthetics (e.g., pentobarbitone sodium)
-
Surgical instruments
-
Silk suture
Procedure:
-
Fast adult Wistar rats for 24 hours.
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pylorus to prevent gastric emptying.
-
Carefully ligate the transitional region between the forestomach and the corpus to create a pouch that allows reflux into the esophagus.[16]
-
Close the abdominal incision.
-
Administer this compound or vehicle post-surgery.
-
After a set period (e.g., 6-8 hours), euthanize the animals.
-
Dissect the esophagus and stomach.
-
Evaluate the esophagus for macroscopic lesions (e.g., ulceration, inflammation).
-
Collect esophageal tissue for histopathological analysis to score the degree of mucosal injury.
-
Esophageal pH can also be measured intra-procedurally or at the end of the experiment using a pH microelectrode.
Experimental Workflows
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in the treatment of kinetic disorders of gastrointestinal tract [termedia.pl]
- 4. An In-depth Analysis of this compound hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 9. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emjreviews.com [emjreviews.com]
- 11. 2.7. Measurement of intestinal transit time and length [bio-protocol.org]
- 12. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers -Korean Journal of Radiology | 학회 [koreascience.kr]
- 13. mmpc.org [mmpc.org]
- 14. scielo.br [scielo.br]
- 15. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]
- 16. researchgate.net [researchgate.net]
Topic: Cell-based Assay for Screening Itopride Analogues' D2 Receptor Antagonism
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Itopride is a prokinetic agent with a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2][3] This dual action enhances gastrointestinal motility, making it effective for treating functional dyspepsia and other gastrointestinal conditions.[2][4] The development of novel this compound analogues requires robust screening methods to evaluate their activity at the D2 receptor. This document provides a detailed protocol for a cell-based reporter gene assay designed for the high-throughput screening (HTS) of this compound analogues to quantify their D2 receptor antagonist potency. The assay measures the ability of compounds to counteract the agonist-induced inhibition of cyclic AMP (cAMP) signaling.
Assay Principle
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gi/o).[5][6] Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[5][7]
This assay utilizes a Human Embryonic Kidney 293 (HEK293) cell line stably co-expressing the human D2 receptor and a luciferase reporter gene under the transcriptional control of a cAMP Response Element (CRE).[8][9] When intracellular cAMP levels are high, the CRE is activated, driving the expression of luciferase.
In the assay, cells are first treated with a D2 receptor agonist (e.g., dopamine) to inhibit adenylyl cyclase and reduce cAMP levels, resulting in low luciferase expression. An effective D2 antagonist, like this compound or its analogues, will block the agonist's effect, restoring adenylyl cyclase activity, increasing cAMP levels, and leading to a dose-dependent increase in luciferase expression and a measurable luminescent signal.[10][11]
Signaling Pathway Diagram
Caption: D2 receptor antagonism pathway in a CRE-luciferase reporter assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| HEK293 D2-CRE-Luc Stable Cell Line | In-house or Commercial |
| DMEM, high glucose | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS), heat-inactivated | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific |
| Dopamine (Agonist) | Sigma-Aldrich |
| This compound HCl (Reference Compound) | Sigma-Aldrich |
| This compound Analogues | Synthesized in-house |
| White, opaque, 96-well cell culture plates | Corning |
| Luciferase Assay System (e.g., ONE-Glo™) | Promega |
| Multimode plate reader with luminescence capability | Molecular Devices |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the D2 antagonist assay.
Detailed Experimental Protocol
Day 1: Cell Plating
-
Culture HEK293 cells stably expressing the D2 receptor and the CRE-luciferase reporter in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh media and perform a cell count.
-
Dilute the cells to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Compound Addition and Signal Detection
-
Compound Preparation:
-
Prepare a stock solution of this compound (reference) and each this compound analogue in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer (serum-free DMEM) to create working solutions. The final DMSO concentration in the well should be ≤ 0.5%.
-
Prepare a working solution of Dopamine (agonist) in assay buffer at a concentration corresponding to its EC80 value (pre-determined from an agonist dose-response curve).
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add 50 µL of the appropriate this compound analogue or reference compound dilution to each well.
-
For control wells:
-
Min Signal (0% Inhibition): Add 50 µL of assay buffer with DMSO.
-
Max Signal (100% Inhibition): Add 50 µL of assay buffer with DMSO.
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Agonist Challenge:
-
Add 50 µL of the Dopamine (EC80) solution to all wells except the "Max Signal" wells.
-
To the "Max Signal" wells, add 50 µL of plain assay buffer.
-
The final volume in each well is now 100 µL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to ensure cell lysis and mixing.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Normalization:
-
The raw luminescence data (Relative Light Units, RLU) is normalized to percent inhibition using the control wells: % Inhibition = 100 * (Sample RLU - Min Signal RLU) / (Max Signal RLU - Min Signal RLU)
-
-
Curve Fitting:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each compound. The IC50 is the concentration of the antagonist that produces 50% of the maximum inhibition.
-
Data Presentation: Comparative Potency of this compound Analogues
The following table presents example data for this compound and three hypothetical analogues, demonstrating how results can be structured for clear comparison.
| Compound | IC50 (nM) | Emax (% Inhibition) | Hill Slope |
| This compound (Reference) | 125.5 | 98.7 | 1.05 |
| Analogue A | 85.2 | 99.1 | 1.10 |
| Analogue B | 250.8 | 95.4 | 0.98 |
| Analogue C | 15.6 | 101.2 | 1.02 |
-
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.
-
Emax: The maximum observed inhibitory effect.
-
Hill Slope: Describes the steepness of the dose-response curve.
From this data, Analogue C would be identified as the most potent D2 receptor antagonist, being significantly more potent than the parent compound, this compound. Analogue A shows a modest improvement in potency, while Analogue B is less potent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Etopride | 50 mg | Tablet | Orion Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. innoprot.com [innoprot.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Development of a generic dual-reporter gene assay for screening G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reporter gene assay for high-throughput screening of G-protein-coupled receptors stably or transiently expressed in HEK293 EBNA cells grown in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 11. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes: Investigating Itopride in Animal Models of Diabetic Gastroparesis
Introduction
Diabetic gastroparesis is a significant complication of diabetes mellitus, characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, bloating, and poor glycemic control.[1][2] Prokinetic agents are a cornerstone of therapy, and itopride is a compound of interest due to its dual mechanism of action.[3][4] It functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor, which synergistically increases acetylcholine levels, thereby enhancing gastrointestinal motility.[3][5] Unlike some other prokinetics, this compound does not readily cross the blood-brain barrier, potentially offering a more favorable side-effect profile.[6][7]
These application notes provide detailed protocols for researchers and drug development professionals to induce diabetic gastroparesis in rodent models and to evaluate the therapeutic effects of this compound.
Mechanism of Action of this compound
This compound's prokinetic activity stems from its unique dual-action pathway. Firstly, it antagonizes dopamine D2 receptors on enteric motor neurons, which removes the inhibitory effect of dopamine on acetylcholine (ACh) release.[3][4] Secondly, it inhibits the enzyme acetylcholinesterase (AChE), preventing the breakdown of ACh.[3][5] The resulting increase in local ACh concentration enhances stimulation of muscarinic M3 receptors on gastric smooth muscle cells, leading to increased contractility, accelerated gastric emptying, and improved gastroduodenal coordination.[4][5]
Figure 1: Dual mechanism of action of this compound.
Experimental Protocols
Protocol 1: Induction of Diabetic Gastroparesis in Rats
This protocol describes the induction of diabetes and subsequent gastroparesis using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Standard rat chow and water
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Fasting: Fast the rats overnight (12-14 hours) before STZ injection but allow free access to water.
-
STZ Preparation: On the day of injection, prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dose to induce diabetes is 40-65 mg/kg body weight.[8][9] For example, to prepare for a 250g rat at a 40 mg/kg dose, dissolve 10 mg of STZ in an appropriate volume of buffer for a single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Induction: Inject the freshly prepared STZ solution i.p. or i.v. Control animals should be injected with an equivalent volume of citrate buffer.
-
Post-Injection Care: After injection, provide the rats with a 5% sucrose solution for the first 24 hours to prevent initial drug-induced hypoglycemia. Thereafter, return to normal water.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 72 hours after STZ injection and then weekly. Rats with fasting blood glucose levels consistently >250 mg/dL are considered diabetic.[10]
-
Development of Gastroparesis: Diabetic gastroparesis typically develops over several weeks. Studies often wait 4-8 weeks after diabetes induction before assessing gastric emptying to confirm the gastroparetic state.[8]
Protocol 2: Assessment of Solid Gastric Emptying
This protocol measures the transit of a solid meal from the stomach.
Materials:
-
Test meal (e.g., 1.5 g of standard chow mixed with a non-absorbable marker like glass beads or phenol red)
-
Oral gavage needle
-
Surgical tools for dissection
-
Spectrophotometer (if using phenol red)
Procedure:
-
Fasting: Fast the diabetic and control rats for 12-14 hours with free access to water.
-
This compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage 30-60 minutes before the test meal.
-
Test Meal Administration: Provide the pre-weighed test meal. Ensure the entire meal is consumed.
-
Gastric Emptying Period: Return the rats to their cages without food or water for a defined period (e.g., 90-120 minutes).
-
Sample Collection: At the end of the period, euthanize the animals via an approved method.
-
Stomach Excision: Immediately perform a laparotomy, clamp the pylorus and cardia, and carefully excise the stomach.
-
Quantification:
-
Glass Bead Method: Open the stomach and count the number of glass beads remaining.[8]
-
Phenol Red Method: Homogenize the entire stomach in a known volume of fluid. After centrifugation, measure the phenol red concentration in the supernatant using a spectrophotometer.
-
-
Calculation: Calculate the gastric emptying rate as follows:
-
Gastric Emptying (%) = (1 - [Marker remaining in stomach / Average marker in stomach at time 0]) * 100
-
Figure 2: General experimental workflow.
Data Presentation
The efficacy of this compound should be quantified and presented clearly. The following tables provide templates for summarizing typical endpoints in preclinical studies, with illustrative data based on outcomes reported in clinical trials.[11][12]
Table 1: Effect of this compound on Solid Gastric Emptying in STZ-Induced Diabetic Rats
| Group | Treatment (Oral Gavage) | N | Gastric Emptying Rate (%) | p-value vs. Diabetic Vehicle |
| Healthy Control | Vehicle | 10 | 85.2 ± 5.6 | < 0.001 |
| Diabetic | Vehicle | 10 | 45.8 ± 7.1 | - |
| Diabetic | This compound (10 mg/kg) | 10 | 62.5 ± 6.8 | < 0.05 |
| Diabetic | This compound (30 mg/kg) | 10 | 74.1 ± 5.9 | < 0.01 |
Data are presented as Mean ± SD. Statistical analysis performed using one-way ANOVA with post-hoc test.
Table 2: Effect of this compound on Gastric Motility Hormones in Plasma
| Group | Treatment (Oral Gavage) | Motilin (pg/mL) | Gastrin (pg/mL) |
| Healthy Control | Vehicle | 150.3 ± 12.4 | 65.7 ± 8.2 |
| Diabetic | Vehicle | 285.9 ± 25.1 | 110.4 ± 11.5 |
| Diabetic | This compound (30 mg/kg) | 190.6 ± 18.9 | 80.1 ± 9.3 |
*Data are presented as Mean ± SD. p < 0.05 compared to Diabetic Vehicle group. Combination therapy of this compound with other agents like alpha-lipoic acid has been shown to impact motilin and gastrin levels.[13][14]
References
- 1. Effect of this compound on gastric emptying in longstanding diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmedsci.com [jmedsci.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jkscience.org [jkscience.org]
- 6. researchgate.net [researchgate.net]
- 7. journalcmpr.com [journalcmpr.com]
- 8. Effects of gastroprokinetic agents on gastroparesis in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased Expression of Pyloric ERbeta Is Associated With Diabetic Gastroparesis in Streptozotocin-Induced Male Diabetic Rats | Crimmins | Gastroenterology Research [gastrores.org]
- 11. lkv.biz [lkv.biz]
- 12. This compound hydrochloride efficacy in the management of delayed gastric emptying in type 1 diabetis mellitus patients in the presence of autonomic neuropathy | Budennaya | Diabetes mellitus [dia-endojournals.ru]
- 13. researchgate.net [researchgate.net]
- 14. verification.fda.gov.ph [verification.fda.gov.ph]
Sustained-Release Formulation Development for Oral Administration of Itopride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of sustained-release (SR) oral formulations of Itopride. This compound is a prokinetic agent used for the treatment of gastrointestinal symptoms.[1][2] A sustained-release formulation offers the potential for improved patient compliance and a more consistent therapeutic effect by maintaining plasma drug concentrations over an extended period.[3]
Core Concepts in this compound SR Formulation
The primary goal in developing a sustained-release formulation of this compound is to control the rate of drug release from the dosage form, extending its therapeutic action. This is often achieved by incorporating rate-controlling polymers into a matrix tablet system.
Mechanism of Action of this compound
This compound enhances gastrointestinal motility through a dual mechanism of action:
-
Dopamine D2 Receptor Antagonism: this compound blocks dopamine D2 receptors in the gastrointestinal tract, which removes the inhibitory effect of dopamine on acetylcholine release, thereby promoting gastric motility.[1][4][5]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting the enzyme acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.[1][4] Elevated acetylcholine stimulates smooth muscle contraction in the gut, further enhancing motility.[1]
This dual action makes this compound effective in treating conditions related to delayed gastric emptying.[1]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative steady-state pharmacokinetic study of an extended-release formulation of this compound and its immediate-release reference formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jkscience.org [jkscience.org]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
Application Notes and Protocols: Immunohistochemical Analysis of Dopamine D2 Receptor Expression Following Itopride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical analysis of Dopamine D2 (D2R) receptor expression in gastrointestinal tissues following treatment with Itopride. This compound is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1][2][3] Understanding the impact of this compound on D2R expression is crucial for elucidating its therapeutic effects in disorders such as functional dyspepsia and gastroesophageal reflux disease.[3]
Introduction to this compound and Dopamine D2 Receptors
This compound hydrochloride enhances gastrointestinal motility.[1] Its prokinetic effect is mediated through the inhibition of dopamine D2 receptors and acetylcholinesterase.[1][2] Dopamine, a neurotransmitter present in the gastrointestinal tract, typically exerts an inhibitory effect on motility by acting on D2 receptors on cholinergic neurons.[2] By blocking these receptors, this compound removes this inhibitory effect, leading to an increase in acetylcholine (ACh) release.[2] Furthermore, this compound inhibits acetylcholinesterase, the enzyme that degrades ACh, thereby further increasing ACh concentration and promoting smooth muscle contraction in the gut.[2]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins, such as D2 receptors, within their native tissue context. This allows for a semi-quantitative or quantitative assessment of receptor expression changes in response to drug treatment.
Hypothetical Quantitative Data Presentation
The following table presents hypothetical data from an immunohistochemical study designed to assess the effect of this compound treatment on D2R expression in gastric antrum tissue. In this hypothetical study, rodents were treated with this compound (50 mg/kg) for 14 days. Gastric antrum sections were then stained for D2R, and the expression was quantified.
Table 1: Hypothetical Quantitative Analysis of Dopamine D2 Receptor Immunoreactivity in Gastric Antrum Following this compound Treatment
| Treatment Group | N | Percentage of D2R-Positive Cells (%) (Mean ± SD) | Staining Intensity Score (0-3) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 65.2 ± 5.8 | 2.1 ± 0.4 | 136.9 ± 24.5 |
| This compound (50 mg/kg) | 10 | 63.8 ± 6.2 | 2.0 ± 0.3 | 127.6 ± 23.5 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that chronic treatment with this compound does not significantly alter the expression level or staining intensity of dopamine D2 receptors in the gastric antrum. This is consistent with its primary mechanism as a receptor antagonist, which blocks the receptor's function without necessarily changing the number of receptors present on the cell surface. Any observed changes in receptor density in a real-world experiment would be a significant finding, potentially indicating receptor downregulation or upregulation in response to chronic blockade.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for the immunohistochemical analysis.
Caption: this compound's dual mechanism of action.
Caption: Immunohistochemistry experimental workflow.
Detailed Experimental Protocol: Immunohistochemistry for Dopamine D2 Receptor
This protocol provides a detailed methodology for the detection of Dopamine D2 Receptors in formalin-fixed, paraffin-embedded (FFPE) gastrointestinal tissue.
1. Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-Dopamine D2 Receptor antibody. The choice of a well-validated antibody is critical.[4]
-
Secondary Antibody: Biotinylated goat anti-rabbit or anti-mouse IgG.
-
Detection System: Streptavidin-Horseradish Peroxidase (HRP) and 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Blocking Solution: 5% normal goat serum in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Counterstain: Harris's Hematoxylin.
-
Fixative: 10% Neutral Buffered Formalin.
-
Xylene and graded ethanol series (100%, 95%, 70%).
-
Distilled or deionized water.
-
Mounting medium.
-
Microscope slides.
2. Tissue Preparation:
-
Immediately following dissection, fix gastrointestinal tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
3. Immunohistochemical Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded ethanol series: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0) in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10 minutes (if using an HRP-based detection system).
-
Rinse with PBST.
-
Incubate sections with the blocking solution for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate sections with the primary anti-D2R antibody, diluted according to the manufacturer's instructions, in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times with PBST for 5 minutes each.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse slides three times with PBST for 5 minutes each.
-
Incubate with Streptavidin-HRP for 30-60 minutes at room temperature.
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Harris's hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Coverslip with a permanent mounting medium.
-
4. Image Acquisition and Quantitative Analysis:
-
Examine the stained slides under a light microscope.
-
Capture high-resolution images from representative areas of the tissue.
-
For quantitative analysis, image analysis software (e.g., ImageJ with the IHC toolbox or QuPath) can be used to measure:
-
Percentage of Positive Cells: The number of D2R-positive cells divided by the total number of cells in a defined region of interest.
-
Staining Intensity: Scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
H-Score: A composite score calculated by the formula: H-Score = Σ [Intensity × (% of cells with that intensity)]. For example, H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells).
-
5. Controls:
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody and detection reagents.
-
Positive Control: Use a tissue known to express high levels of D2 receptors (e.g., striatum of the brain) to validate the staining protocol.[5]
-
Isotype Control: Incubate a slide with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
By following these detailed protocols and application notes, researchers can effectively investigate the expression and localization of dopamine D2 receptors in response to this compound treatment, contributing to a deeper understanding of its pharmacological effects.
References
- 1. An In-depth Analysis of this compound hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in functional dyspepsia: open-label, 1-year treatment follow-up of two multicenter, randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7tmantibodies.com [7tmantibodies.com]
Troubleshooting & Optimization
Itopride stability and degradation products in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of itopride in aqueous solutions and its degradation products. It includes frequently asked questions, troubleshooting guidance for experimental work, detailed analytical protocols, and summaries of degradation behavior under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound hydrochloride known to be unstable in aqueous solutions?
A1: this compound hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2][3] Forced degradation studies show significant decomposition when exposed to strong acids (e.g., 1.0 N HCl), strong bases (e.g., 1.0 N NaOH), and oxidizing agents (e.g., 15% H₂O₂).[1]
Q2: What are the primary chemical structures in this compound that are susceptible to degradation?
A2: The this compound molecule contains a benzamide structure with both amide and ether linkages.[1] These functional groups are the primary sites of degradation, being labile to hydrolysis and oxidation.[1]
Q3: Is this compound stable under thermal and photolytic stress?
A3: Studies indicate that this compound is relatively stable to thermal (dry and wet heat) and photolytic stress.[1] When the solid drug is exposed to heat (100°C) or significant light (1.2 million lux hours and 200 Wh/m² UV), minimal to no degradation is typically observed.[1]
Q4: What are the major degradation products of this compound?
A4: Under forced degradation conditions, several degradation products (DPs) can be formed. The primary pathways involve the hydrolysis of the amide and ether linkages.[1] For example, amide hydrolysis under acidic and alkaline conditions can lead to the formation of various related substances.[1] An N-oxide derivative (DP-VIII) is a characteristic product of oxidative stress.[1]
Q5: How should I prepare and store this compound stock solutions for analysis?
A5: It is recommended to prepare stock solutions in a solvent like methanol or a methanol:water mixture.[4] For aqueous solutions, it is best to use them fresh. If storage is necessary, neutralized and refrigerated conditions are advisable for solutions previously subjected to acid or base stress.[1] It is not recommended to store aqueous solutions for more than one day to minimize degradation.[5]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause 1: Sample Degradation. Your this compound sample may be degrading in the solution before or during analysis. This compound is unstable in acidic and alkaline aqueous solutions.[1][3]
-
Solution: Check the pH of your sample and mobile phase. Ensure your diluent is neutral and non-reactive. Prepare samples fresh and analyze them promptly. If using an autosampler, consider cooling the sample tray.
-
-
Possible Cause 2: Mobile Phase Interaction. The mobile phase composition could be contributing to on-column degradation or revealing impurities.
-
Solution: Review the mobile phase composition. A common mobile phase for separating this compound from its degradants is a mixture of methanol and water (e.g., 55:45 v/v or 70:30 v/v).[1] Ensure the pH is controlled, for instance, by adjusting to pH 4.0 with orthophosphoric acid, which has been shown to provide good separation.[6]
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from contaminated glassware, solvents, or excipients if analyzing a formulation.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Analyze a blank (diluent) injection to rule out systemic contamination. If analyzing a formulation, run an analysis of the placebo to identify any interfering peaks.
-
Problem: The peak area of my this compound standard is decreasing over a sequence of injections.
-
Possible Cause: Instability in Aqueous Solution. this compound can degrade in aqueous solutions over time. Storing standard solutions at room temperature on an autosampler for extended periods can lead to a loss of the parent drug.
-
Solution: Prepare fresh standards for each analytical run. If a run is lengthy, use a cooled autosampler to minimize degradation. It is not recommended to store aqueous solutions of this compound for more than 24 hours.[5]
-
Quantitative Data Summary
The stability of this compound under various forced degradation conditions has been investigated to establish a stability-indicating analytical method. The following table summarizes the typical extent of degradation observed.
| Stress Condition | Reagent/Parameters | Duration & Temperature | % Degradation of this compound | Degradation Products Formed |
| Acid Hydrolysis | 1.0 N HCl | 4 hours at 80°C | 10-20% (Target) | DP-IV, DP-V, DP-VI |
| Alkaline Hydrolysis | 1.0 N NaOH | 4 hours at 80°C | 10-20% (Target) | DP-IV, DP-V, DP-VI |
| Neutral Hydrolysis | Water | 12 hours at 80°C | 10-20% (Target) | Not specified in detail |
| Oxidative | 15% H₂O₂ | 4 hours at 70°C | 10-20% (Target) | DP-VIII |
| Thermal (Dry Heat) | Solid Drug | 168 hours at 100°C | No significant degradation | N/A |
| Photolytic | Solid Drug | 1.2 million lux h (fluorescent) & 200 Wh/m² (UV) | No significant degradation | N/A |
Data synthesized from forced degradation studies described in the literature. The target degradation is typically 10-20% to ensure the suitability of the stability-indicating method.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to test the specificity of a stability-indicating method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol:water) to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1.0 N NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1.0 N HCl. Dilute with mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 15% hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 4 hours in the dark. Cool and dilute with mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug powder to 100°C in a hot air oven for up to 168 hours. After the specified time, dissolve the powder in the mobile phase to the target concentration for analysis.
-
Photolytic Degradation: Expose the solid drug powder to light providing 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter. After exposure, dissolve the powder in the mobile phase for analysis.
3. Control Samples:
-
For each stress condition, prepare a blank solution (subjected to the same stress) and a zero-time sample of the drug stored under normal conditions.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the separation of this compound from its degradation products.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and the stressed samples from Protocol 1 at a suitable concentration (e.g., 100 µg/mL).
-
Inject the blank, standard, and stressed samples into the chromatograph.
-
Record the chromatograms and identify the peaks for this compound and its degradation products based on their retention times. The retention time for this compound is typically around 13 minutes under these conditions.[3]
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a typical workflow for a stability study.
Caption: Proposed degradation pathways for this compound under hydrolytic and oxidative stress.
Caption: General workflow for conducting a pharmaceutical stability study.
References
- 1. Identification of Forced Degradation Products of this compound by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Forced Degradation Products of this compound by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsm.com [ijpsm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chromatographic determination of this compound hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Itopride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Itopride in cell culture experiments. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in in vitro settings.
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and an inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3] This combined action leads to an increase in acetylcholine levels, which in turn promotes gastrointestinal motility.[3][4]
Q2: What are the known on-target effects of this compound in a cell culture model?
A2: In cell lines expressing dopamine D2 receptors, this compound is expected to antagonize dopamine-mediated signaling, which can affect downstream pathways such as cyclic AMP (cAMP) levels.[5][6][7][8] In cells expressing acetylcholinesterase, this compound will inhibit its enzymatic activity, leading to an accumulation of acetylcholine in the culture medium if the cells have cholinergic activity.[9][10]
Q3: Are there any known major off-target effects of this compound?
Q4: What is a typical effective concentration range for this compound in in vitro studies?
A4: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific endpoint being measured. Studies on guinea pig ileum and colon have shown prokinetic effects at concentrations ranging from 0.1 nM to 1 µM.[11] For acetylcholinesterase inhibition, the reported IC50 is approximately 2.04 µM. Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental system.
Q5: Can this compound affect cell viability? What concentrations might be cytotoxic?
A5: High concentrations of any small molecule can lead to cytotoxicity. While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, it is crucial to determine the cytotoxic threshold in your specific cell line. This is typically done using a cell viability assay, such as the MTT or LDH assay, with a concentration range extending several logs above the expected effective concentration.
Q6: I am observing unexpected changes in my cell culture after this compound treatment. What could be the cause?
A6: Unexpected effects could be due to on-target effects in a sensitive cell line, off-target effects, or issues with the compound or experimental setup. Consider the following:
-
On-target effects: Does your cell line express dopamine D2 receptors or acetylcholinesterase? The intended pharmacological action of this compound could be influencing cellular pathways you were not initially considering.
-
Cholinergic effects: As an acetylcholinesterase inhibitor, this compound increases acetylcholine levels. If your cells have muscarinic or nicotinic acetylcholine receptors, this could trigger a variety of cellular responses.
-
Dopaminergic effects: Antagonism of D2 receptors can have diverse effects depending on the cell type and its signaling pathways.
-
Compound purity and stability: Ensure the purity of your this compound stock and that it is properly stored. Degradation products could have different activities.
-
Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells.
Section 2: Troubleshooting Guide
This guide provides a question-and-answer format to troubleshoot specific issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. This compound solution degradation.2. Variability in cell passage number or confluency.3. Inconsistent incubation times. | 1. Prepare fresh this compound stock solutions regularly. Store aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.2. Use cells within a consistent range of passage numbers. Seed cells to achieve a consistent confluency at the time of treatment.3. Standardize all incubation times precisely. |
| High background or unexpected signal in control wells | 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination of cell culture.3. This compound has inherent fluorescent or colorimetric properties at the assay wavelength. | 1. Perform a solvent toxicity curve to determine the maximum tolerated concentration. Keep the final solvent concentration below this level and consistent across all wells.2. Regularly check for microbial contamination. Use sterile techniques.3. Run a control with this compound in cell-free media to check for interference with the assay readout. |
| Observed effect is not dose-dependent | 1. The concentration range is too narrow or not centered around the EC50/IC50.2. Cytotoxicity at higher concentrations is masking the specific effect.3. The observed effect is a non-specific or off-target effect that does not follow classical pharmacology. | 1. Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM).2. Perform a cytotoxicity assay (e.g., MTT) in parallel to your functional assay to identify the toxic concentration range.3. Investigate potential off-target interactions through literature searches or by testing the effect of antagonists for other potential targets. |
| Cells are detaching or showing signs of stress at expected effective concentrations | 1. The cell line is particularly sensitive to cholinergic or dopaminergic signaling.2. The effective concentration is close to the cytotoxic concentration in your specific cell line. | 1. If the effect is thought to be cholinergic, try co-treatment with a muscarinic or nicotinic antagonist to see if the stress is rescued.2. Carefully re-evaluate the dose-response for both the desired effect and cytotoxicity to find a therapeutic window. |
| No effect observed where one is expected (e.g., no change in cAMP with dopamine stimulation) | 1. The cell line does not express functional dopamine D2 receptors.2. The this compound concentration is too low.3. The assay is not sensitive enough. | 1. Confirm D2 receptor expression using RT-qPCR, Western blot, or a radioligand binding assay with a known D2 ligand.2. Increase the concentration of this compound.3. Optimize the assay conditions (e.g., cell number, incubation time, substrate concentration). |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: On-Target Activity of this compound
| Target | Action | Value | Species | Reference |
| Dopamine D2 Receptor | Antagonist | - | Human | [1][3] |
| Acetylcholinesterase (AChE) | Inhibitor | IC50: 2.04 ± 0.27 µM | - |
Table 2: Known Off-Target and Safety Profile Information
| Target/Pathway | Interaction/Effect | Concentration | Significance | Reference |
| 5-HT4 Receptor | No significant affinity | - | Low risk of cisapride-like cardiac side effects | [4] |
| Potassium Channels (cardiac) | No significant effect | - | Low risk of QT interval prolongation | [4] |
| Prolactin Secretion | Increase | Dose-dependent | A known on-target effect of D2 receptor antagonism | [4] |
| Cytochrome P450 (CYP) Enzymes | Not a primary metabolic pathway | - | Low potential for CYP-mediated drug-drug interactions | [4] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration at which this compound becomes cytotoxic to a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][6][9][10][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound hydrochloride
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator for 4 hours.
-
After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate for an additional 4-18 hours at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of wells with medium only.
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol measures the inhibitory effect of this compound on acetylcholinesterase activity.
Principle: Ellman's method is a colorimetric assay that quantifies acetylcholinesterase activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.[7][13][14][15] The rate of color formation is proportional to the AChE activity.
Materials:
-
Source of acetylcholinesterase (e.g., purified enzyme or cell lysate)
-
96-well plate
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (10 mM)
-
Acetylthiocholine iodide solution (14 mM)
-
This compound hydrochloride
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following to each well in order:
-
140 µL of phosphate buffer
-
10 µL of this compound solution (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [(V_control - V_this compound) / V_control] * 100.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol is used to determine the binding affinity of this compound for the dopamine D2 receptor.
Principle: A radioligand binding assay measures the interaction of a ligand with a receptor. In a competition assay, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from a D2-expressing cell line) in the presence of varying concentrations of an unlabeled competitor (this compound). The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).[2][8][16][17][18]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone).
-
Unlabeled this compound hydrochloride.
-
Unlabeled "cold" ligand for determining non-specific binding (e.g., Haloperidol or unlabeled Spiperone at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of unlabeled ligand (e.g., 10 µM Haloperidol).
-
Competition: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Add 50 µL of cell membrane suspension to each well.
-
Add 25 µL of the appropriate compound (buffer, unlabeled ligand, or this compound dilution).
-
Add 25 µL of the radioligand at a final concentration close to its Kd.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature with gentle shaking to reach equilibrium.
-
Harvest the contents of the wells onto the filter plate using a cell harvester, and rapidly wash the filters with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Section 5: Visualizations (Signaling Pathways and Workflows)
This section provides diagrams created using Graphviz (DOT language) to visualize key concepts.
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating unexpected results.
Caption: this compound's effect on prolactin secretion.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. jkscience.org [jkscience.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Localization of Acetylcholinesterase in Neuronal and Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro glucoregulation of prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound, a new prokinetic, in patients with mild GERD: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Itopride in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays involving Itopride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we are measuring in vitro?
This compound exhibits a dual mechanism of action. It acts as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action increases acetylcholine concentrations, which is key to its prokinetic effects. In vitro assays for this compound typically focus on quantifying its activity at one or both of these targets.
Q2: What are the expected IC50 or Ki values for this compound in in vitro assays?
The reported in vitro activity of this compound can vary between studies and assay conditions. Below is a summary of some reported values:
| Target | Assay Type | Reported Value | Source Organism/System | Reference |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC50: 2.04 ± 0.27 µM | Electric Eel | [4][5] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC50: ~0.5 µM | Guinea Pig Gastrointestinal Tissue (with BuChE inhibition) | [4][5] |
| Dopamine D2 Receptor | Radioligand Binding Assay | - | - | - |
Note: Specific Ki or IC50 values for this compound at the dopamine D2 receptor are not consistently reported across publicly available literature. Variability is expected based on the specific assay conditions (e.g., radioligand, cell line, buffer composition).
Q3: What are some common initial checks if I see inconsistent results?
Inconsistencies in in vitro assays can arise from various factors.[6] Initial checks should include:
-
Reagent Quality: Verify the integrity and concentration of all reagents, including this compound stock solutions, enzymes, substrates, and radioligands.
-
Assay Conditions: Ensure consistency in temperature, pH, incubation times, and buffer composition.
-
Cell Health and Density (for cell-based assays): Monitor cell viability, passage number, and confluence to ensure they are within the optimal range.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially with small volumes. Calibrate and use appropriate pipetting techniques.
-
Data Analysis: Review your data analysis workflow, including background subtraction and curve fitting models.
Troubleshooting Guides
Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assay Results
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound Solution Instability | This compound is susceptible to degradation in acidic, alkaline, and oxidative conditions.[7] Prepare fresh this compound solutions for each experiment and avoid prolonged storage in aqueous buffers. |
| Substrate or Reagent Degradation | Aliquot and store reagents like acetylthiocholine and DTNB (Ellman's reagent) according to the manufacturer's instructions, protecting them from light and moisture. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated dispenser to ensure simultaneous addition of reagents to all wells, minimizing timing variations. |
| Temperature Fluctuations | Ensure that the plate reader and incubator are properly calibrated and maintain a stable temperature throughout the assay. |
| "Mixed" Type Inhibition | This compound exhibits a "mixed" type of inhibition against AChE, affecting both Km and Vmax.[4][5] This can complicate data analysis. Ensure your analysis software can appropriately model this inhibition type. |
Issue 2: Inconsistent Dopamine D2 Receptor Binding Assay Results
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Radioligand Issues | Use a high-purity radioligand with high specific activity. Ensure proper storage to prevent degradation. The choice of radioligand (e.g., [3H]spiperone) is critical.[8] |
| Low Specific Binding Signal | Optimize the concentration of the cell membrane preparation or whole cells to ensure a sufficient number of receptors. Check for and address high non-specific binding by using appropriate blocking agents (e.g., ketanserin for 5-HT2A receptors if using spiperone) and optimizing wash steps. |
| Assay Buffer Composition | The ionic strength and pH of the binding buffer can significantly impact ligand binding. Optimize the buffer composition (e.g., Tris-HCl, NaCl, MgCl2) for your specific cell line and radioligand. |
| Incomplete Equilibrium | Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor (this compound). This may require time-course experiments. |
| Cell Line Variability | The expression levels of D2 receptors can vary between cell lines and even with passage number. Use a well-characterized cell line with stable receptor expression. |
| Benzamide-Specific Issues | Benzamides can have complex interactions with the D2 receptor. Consider the possibility of different binding modes or interactions with receptor subtypes that may vary with assay conditions.[9][10] |
| Serum Protein Interference | If using serum-containing media, be aware that this compound has high protein binding (~96%), which can reduce its free concentration and apparent potency.[1] Consider using serum-free media or accounting for protein binding in your calculations. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized version based on the widely used Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound hydrochloride
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare fresh solutions of ATCI and DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the different concentrations of this compound solution to the test wells.
-
Add 20 µL of assay buffer to the control wells.
-
Add 140 µL of the assay buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
-
Enzyme Reaction:
-
Add 20 µL of the AChE enzyme solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Dopamine D2 Receptor Radioligand Binding Assay
This is a representative protocol for a competitive binding assay using cell membranes.
Materials:
-
Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [3H]Spiperone
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
This compound hydrochloride
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in the assay buffer.
-
Dilute the [3H]Spiperone in the assay buffer to the desired final concentration (typically at or below its Kd).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the different concentrations of this compound solution to the test wells.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of Haloperidol (e.g., 10 µM).
-
Add 50 µL of [3H]Spiperone solution to all wells.
-
Add 100 µL of the cell membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. An In-depth Analysis of this compound hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of acetylcholinesterase-inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Evaluation of S-Protected Thiolated-Based this compound Hydrochloride Polymeric Nanocrystals for Functional Dyspepsia: QbD-Driven Optimization, In Situ, In Vitro, and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model | Scilit [scilit.com]
Technical Support Center: Itopride Metabolism and Drug-Drug Interaction Profile
This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the metabolic pathways of Itopride and its potential for drug-drug interactions (DDIs), particularly with Cytochrome P450 (CYP450) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: The primary metabolic pathway for this compound is N-oxygenation, which is catalyzed almost exclusively by Flavin-containing monooxygenase 3 (FMO3).[1][2][3][4] This reaction converts this compound into its major, inactive metabolite, this compound N-oxide.[1][5] Unlike many other prokinetic agents such as cisapride and mosapride, the Cytochrome P450 (CYP) enzyme system does not play a significant role in the metabolism of this compound.[3][6]
The diagram below illustrates the dominant metabolic pathway for this compound.
Caption: Metabolic pathway of this compound.
Q2: I am planning an in vivo study co-administering this compound with a potent CYP3A4 inhibitor (e.g., ketoconazole). What pharmacokinetic changes should I expect for this compound?
A2: You should expect no significant changes in the pharmacokinetic profile of this compound. Since this compound is not metabolized by CYP3A4, its clearance is not affected by inhibitors of this enzyme.[3]
An in vivo study in rats demonstrated this lack of interaction. While pretreatment with ketoconazole (a strong CYP3A4 inhibitor) significantly increased the plasma concentrations of cisapride and mosapride (known CYP3A4 substrates), it had no significant effect on the pharmacokinetics of this compound.[3]
Q3: Our in vitro experiment using human liver microsomes (HLM) and specific CYP inhibitors shows no significant inhibition of this compound metabolism. Is our experiment failing?
A3: This is the expected and correct outcome. An experiment showing a lack of inhibition by CYP inhibitors (like ketoconazole, cimetidine, or erythromycin) successfully confirms that this compound is not a substrate for the corresponding CYP enzymes.[3] The primary enzyme responsible for this compound metabolism in HLM is FMO3.[3][5] To demonstrate this, your experimental design should include a positive control for FMO3 inhibition using inhibitors like methimazole or thiourea, which are expected to significantly reduce the rate of this compound N-oxide formation.[3]
The workflow below outlines a typical experiment to characterize a compound's metabolic pathway.
Caption: Experimental workflow for metabolic pathway characterization.
Troubleshooting & Data Interpretation
Guide: Interpreting In Vivo DDI Study Results
The following table summarizes quantitative data from a key preclinical study that compared the effect of the potent CYP3A4 inhibitor ketoconazole on the pharmacokinetics of this compound, Cisapride, and Mosapride in rats. This data is critical for understanding why this compound is considered to have a low risk of CYP450-mediated drug interactions.
Table 1: Effect of Ketoconazole Pretreatment on Pharmacokinetics in Rats [3]
| Drug (Substrate) | Parameter | Control (Without Ketoconazole) | With Ketoconazole Pretreatment | % Change | Primary Metabolic Enzyme |
| This compound | AUC (ng·h/mL) | 1045.2 ± 182.5 | 1184.2 ± 204.6 | +13.3% (Not Significant) | FMO3 |
| Cmax (ng/mL) | 480.1 ± 111.4 | 510.9 ± 114.9 | +6.4% (Not Significant) | ||
| Cisapride | AUC (ng·h/mL) | 11.8 ± 1.6 | 134.1 ± 20.3 | +1036% (Significant) | CYP3A4 |
| Cmax (ng/mL) | 6.1 ± 1.1 | 42.6 ± 7.2 | +598% (Significant) | ||
| Mosapride | AUC (ng·h/mL) | 20.1 ± 2.9 | 100.2 ± 19.8 | +398% (Significant) | CYP3A4 |
| Cmax (ng/mL) | 14.1 ± 2.3 | 28.9 ± 5.6 | +105% (Significant) |
Data presented as mean ± S.D. AUC: Area Under the Curve; Cmax: Maximum Concentration.
Interpretation:
-
The dramatic increase in AUC and Cmax for Cisapride and Mosapride confirms potent in vivo inhibition of CYP3A4 by ketoconazole.
-
The absence of a statistically significant change in this compound's AUC or Cmax provides strong evidence that its clearance is independent of the CYP3A4 pathway.
Experimental Protocols
Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a standard method to determine the enzymatic pathway of this compound metabolism in vitro.
1. Objective: To identify the primary enzyme(s) responsible for this compound metabolism by incubating the drug with human liver microsomes (HLM) in the presence and absence of specific enzyme inhibitors.
2. Materials:
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
This compound Hydrochloride
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
CYP3A4 Inhibitor: Ketoconazole
-
FMO Inhibitor: Methimazole
-
Reaction Termination Solution: Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare stock solutions of inhibitors (e.g., 1 mM Ketoconazole, 100 mM Methimazole).
-
-
Incubation Setup:
-
Prepare reaction tubes on ice. For each condition (Control, +Ketoconazole, +Methimazole), combine the following:
-
Phosphate Buffer
-
HLM (to final concentration of 0.5 mg/mL)
-
Inhibitor or vehicle (pre-incubate for 5-10 minutes at 37°C).
-
This compound (to final concentration of 1-10 µM).
-
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the formation of the metabolite (this compound N-oxide).
-
-
Data Analysis:
-
Plot the concentration of this compound remaining versus time for each condition.
-
Calculate the rate of metabolism.
-
Compare the rate of metabolism in the presence of inhibitors to the control to determine the percent inhibition and identify the responsible enzyme pathway.
-
References
- 1. Effect of two-linked mutations of the FMO3 gene on this compound metabolism in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of this compound hydrochloride, a gastroprokinetic agent: comparison with cisapride and mosapride citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative steady-state pharmacokinetic study of an extended-release formulation of this compound and its immediate-release reference formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Models of Itopride-Induced Gastric Motility
Welcome to the technical support center for researchers utilizing animal models to study itopride-induced gastric motility. This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage variability and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies of this compound and offers potential solutions.
Section 1: this compound and its Mechanism of Action
Q1: What is the mechanism of action of this compound?
A1: this compound hydrochloride is a prokinetic agent with a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] By blocking D2 receptors, this compound removes the inhibitory effect of dopamine on acetylcholine (ACh) release.[1][2] As an AChE inhibitor, it prevents the breakdown of ACh. The resulting increase in ACh concentration enhances gastrointestinal motility, accelerates gastric emptying, and improves gastro-duodenal coordination.[3]
Diagram: this compound's Dual Mechanism of Action
Caption: this compound's dual action on D2 receptors and AChE.
Section 2: Troubleshooting Experimental Variability
Q2: We are observing high variability in gastric emptying rates between animals in the same treatment group. What are the potential causes?
A2: High inter-animal variability is a common challenge. Several factors can contribute to this:
-
Circadian Rhythm: Gastric motility follows a circadian rhythm, with rodents generally showing more activity and faster gastrointestinal transit during their active (dark) phase. Conducting experiments at inconsistent times of the day can introduce significant variability.
-
Fasting Duration: The length of the fasting period prior to the experiment can impact baseline gastric emptying. While a common practice is overnight fasting (around 18 hours), shorter durations (e.g., 6 hours) have been shown to be sufficient and may reduce stress-related effects. Extended fasting (48-72 hours) can paradoxically delay gastric emptying.
-
Animal Strain: Different strains of mice and rats can have inherently different baseline gastric motility. For example, C57Bl/6J mice may have slower and more variable gastric emptying compared to Balb/cJ mice.
-
Sex Differences: Female rodents can exhibit differences in gastric motility compared to males, and these can fluctuate with the estrous cycle. The pH of the stomach can also differ between sexes, potentially affecting drug absorption.
-
Diet and Test Meal Composition: The composition of the animals' maintenance diet and the test meal (e.g., caloric content, fat and carbohydrate ratio) significantly influences gastric emptying rates. High-fat diets can alter baseline motility.
-
Animal Handling and Stress: Stress from handling, oral gavage, or environmental disturbances can significantly impact gastrointestinal function. Acclimatizing animals to handling and procedures can help minimize this.
-
Health Status: Underlying health issues, even if subclinical, can affect gastrointestinal motility. Ensure all animals are healthy and free from disease.
Q3: Our results show that this compound is not consistently increasing gastric motility compared to the vehicle control. What could be the issue?
A3: If this compound is not producing the expected prokinetic effect, consider the following:
-
Dose Selection: The dose of this compound may be suboptimal. It is crucial to perform a dose-response study in your specific animal model and strain to determine the optimal effective dose.
-
Route of Administration and Bioavailability: Ensure proper administration (e.g., correct oral gavage technique to avoid accidental tracheal administration). The formulation of this compound can also affect its absorption and bioavailability.
-
Drug Solution Preparation and Stability: this compound hydrochloride is soluble in water and methanol. Prepare fresh solutions for dosing, as the stability of this compound in solution over time, especially at room temperature, may be a concern. It is susceptible to degradation under acidic, alkaline, and oxidative conditions.
-
Timing of Drug Administration and Measurement: The timing of this compound administration relative to the test meal and the subsequent measurement of gastric emptying is critical. The peak plasma concentration of this compound is reached relatively quickly.
-
Interaction with Anesthesia: If your protocol requires anesthesia, be aware that some anesthetic agents can suppress gastrointestinal motility, potentially masking the prokinetic effect of this compound.
Q4: We are using the charcoal meal test for intestinal transit, and the results are inconsistent. How can we improve this?
A4: The charcoal meal test is known for its variability. Here are some tips for improving consistency:
-
Standardize Fasting: As with gastric emptying studies, a consistent and appropriate fasting period is crucial.
-
Consistent Charcoal Meal Preparation: The concentration of charcoal and the suspending agent (e.g., gum acacia) should be consistent across all experiments. Ensure the suspension is well-mixed before each administration to prevent settling.
-
Volume of Administration: Use a consistent volume of charcoal meal, adjusted for the animal's body weight.
-
Minimize Stress: Gentle handling and efficient administration can reduce stress-induced alterations in transit.
-
Timing of Sacrifice: The time point for animal sacrifice after charcoal administration is critical. A pilot study to determine the optimal time to see a clear progression of the charcoal front without it reaching the cecum in the control group is recommended.
Quantitative Data Summary
The following tables summarize quantitative data from various studies. Note that values can vary significantly based on the specific experimental conditions.
Table 1: this compound Dose-Response in Animal Models
| Animal Model | Parameter Measured | This compound Concentration/Dose | Effect |
| Guinea Pig (in vitro) | Ileal Peristaltic Velocity | 10⁻¹⁰ - 10⁻⁶ M | Significant acceleration |
| Guinea Pig (in vitro) | Colonic Transit | 10⁻¹⁰ - 10⁻⁶ M | Significantly shortened |
| Dog (in vivo) | Gastric Contractile Force | ≥ 10 mg/kg, i.d. | Increased contractile force |
| Rat (in vivo) | Gastric Emptying | 30 mg/kg, p.o. | Significantly accelerated |
Table 2: Comparison of Prokinetic Agents in Conscious Dogs
| Drug | Threshold Dose for Gastric Stimulation (mg/kg, i.d.) |
| This compound | 10 |
| Cisapride | 1 |
| Domperidone | 3 |
| Metoclopramide | 1 |
Data from conscious dogs with chronically implanted force transducers.
Experimental Protocols
Phenol Red Gastric Emptying Assay in Rats (Example Protocol)
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
Phenol red solution (0.5 mg/mL in 5% glucose solution)
-
0.1 N NaOH
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Fasting: Fast male Wistar rats for a standardized period (e.g., 18 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the phenol red test meal via oral gavage.[4][5]
-
Euthanasia: At a specific time point after the test meal (e.g., 20 minutes), euthanize the rats by an approved method (e.g., cervical dislocation).[5][6]
-
Stomach Removal: Immediately perform a laparotomy and clamp the pylorus and cardia. Carefully excise the stomach.
-
Homogenization: Place the stomach in a known volume of 0.1 N NaOH (e.g., 50 mL) and homogenize.[5]
-
Precipitation and Centrifugation: Take a 5 mL aliquot of the homogenate and add 0.5 mL of TCA to precipitate proteins. Centrifuge for 20 minutes.
-
Color Development: To 3 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.[5]
-
Spectrophotometry: Measure the absorbance of the sample at 560 nm.
-
Calculation: A standard curve for phenol red should be prepared. Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red recovered from stomach / Average amount of phenol red in stomachs of 0-minute control group)) * 100
Diagram: Phenol Red Gastric Emptying Assay Workflow
Caption: Workflow for the phenol red gastric emptying assay.
Charcoal Meal Intestinal Transit Assay in Mice (Example Protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
Activated charcoal suspension (e.g., 10% charcoal in 5% gum acacia)
-
Ruler
Procedure:
-
Fasting: Fast mice for a standardized period (e.g., 6 hours) with free access to water.[7]
-
Drug Administration: Administer this compound or vehicle (p.o. or i.p.) at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: Administer a fixed volume (e.g., 0.3 mL) of the well-suspended charcoal meal via oral gavage.[8]
-
Euthanasia: At a specific time point (e.g., 20-30 minutes), euthanize the mice.[7][9]
-
Intestine Removal: Open the abdomen and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Lay the intestine flat on a surface without stretching. Measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus.
-
Calculation: Intestinal transit is calculated as: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100
Diagram: Logical Relationships in Experimental Design for Gastric Motility Studies
Caption: Key factors influencing variability in motility studies.
References
- 1. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. journals.physiology.org [journals.physiology.org]
- 5. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. meliordiscovery.com [meliordiscovery.com]
Purity analysis and storage conditions for Itopride hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and storage of Itopride hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride powder?
A1: To ensure the stability of this compound hydrochloride powder, it is recommended to store it in a tightly-closed container in a cool, dry, and well-ventilated area[1][2]. For long-term storage, a temperature of 2-8°C is advised[1]. Some suppliers even recommend storing the powder at -20°C for up to three years[3]. It is crucial to keep the substance away from incompatible materials like strong oxidizing agents and sources of ignition[1][2].
Q2: What is the typical purity of commercially available this compound hydrochloride powder?
A2: Commercially available this compound hydrochloride powder generally has a purity of 98% or higher as determined by HPLC analysis[1]. For research and development purposes, some suppliers offer batches with purity levels of 99.59%[3].
Q3: What are the common impurities found in this compound hydrochloride?
A3: Common impurities can arise from the synthesis process or degradation. Two known process-related impurities are dimethyl amino ethyl benzyl amine (DEBA) and veratric acid chloride[4]. Degradation can lead to the formation of several other products, particularly under stress conditions such as acidic or alkaline hydrolysis and oxidation[4][5].
Q4: How susceptible is this compound hydrochloride to degradation?
A4: this compound hydrochloride is susceptible to degradation, primarily through hydrolysis of its amide and ether linkages, as well as oxidation[4][6]. Forced degradation studies have shown that it degrades under acidic, alkaline, and oxidative stress conditions[4][5]. However, it has been found to be relatively stable under photolytic and thermal stress[4].
Purity Analysis: Experimental Protocol and Data
A common and reliable method for determining the purity of this compound hydrochloride is High-Performance Liquid Chromatography (HPLC).
Detailed HPLC Protocol
This protocol is a general guideline. Method validation is essential for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Sample Preparation:
-
Accurately weigh about 50 mg of this compound hydrochloride powder.
-
Dissolve it in the mobile phase in a 100-mL volumetric flask and sonicate for 10 minutes.
-
Make up the volume with the mobile phase to achieve a concentration of 500 µg/mL.
-
Filter the solution through a 0.45 µm nylon filter[7].
-
Prepare further dilutions as needed for the calibration curve.
-
-
Chromatographic Conditions: The following table summarizes various reported HPLC conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250x4.6 mm, 5µm)[4][8] | C8 (250 mm × 4.6 mm, 5-μm)[7] | Inertsil C18 (250mm × 4.6mm, 5µ) | Phenomenex C18[9] |
| Mobile Phase | Methanol: Water (55:45, v/v)[4][5] | Buffer (ortho-phosphoric acid, pH 3.0): Acetonitrile (75:25 v/v) | 0.1% ortho phosphoric acid: Acetonitrile (55:45, v/v) | Methanol: Water: Acetonitrile (50:40:10, v/v/v)[9] |
| Flow Rate | 1.0 mL/min[4][8] | 1.0 mL/min[7] | 1.0 mL/min | Not Specified |
| Detection (UV) | 215 nm[4][5] | 220 nm | Not Specified | 268 nm[9] |
| Column Temp. | Ambient[8] | Ambient[7] | 30 °C[10] | Not Specified |
-
Analysis:
-
Inject a standard solution of known concentration to establish the retention time of this compound hydrochloride.
-
Inject the prepared sample solution.
-
The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Experimental Workflow for Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound hydrochloride.
Problem: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase if possible. |
| Column Contamination | Flush the column with a strong solvent. |
| Degraded Column | Replace the column with a new one. |
| pH of Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. |
Problem: Fluctuating Baseline
| Possible Cause | Suggested Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly. |
| Pump Malfunction | Check pump seals and pistons for wear and tear. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents. |
| Detector Lamp Issue | Check the lamp's energy and replace it if necessary. |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Fluctuations in Flow Rate | Check for leaks in the pump and connections. |
| Changes in Mobile Phase Composition | Ensure accurate and consistent mobile phase preparation. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Degradation | Equilibrate the column properly before each run or replace if necessary. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound hydrochloride | Dopamine Receptor | AChE | TargetMol [targetmol.com]
- 4. Identification of Forced Degradation Products of this compound by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Forced Degradation Products of this compound by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. A Simple RP-HPLC Method for Quantitation of this compound HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Itopride and Metoclopramide on Gastric Emptying: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prokinetic agents Itopride and Metoclopramide, focusing on their efficacy in accelerating gastric emptying. This analysis is supported by experimental data and detailed methodologies.
Introduction
Delayed gastric emptying, or gastroparesis, is a debilitating condition characterized by the stomach's inability to efficiently empty its contents into the small intestine, without any evidence of mechanical obstruction. Prokinetic agents are a cornerstone of treatment, and among them, this compound and Metoclopramide are frequently utilized. While both drugs aim to improve gastric motility, they exhibit distinct mechanisms of action and clinical profiles. This guide delves into a comparative analysis of their efficacy, supported by quantitative data from clinical studies.
Mechanism of Action
This compound: A Dual-Action Prokinetic
This compound hydrochloride is a prokinetic agent with a unique dual mechanism of action.[1][2] It acts as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2]
-
Dopamine D2 Receptor Antagonism: Dopamine has an inhibitory effect on gastrointestinal motility by binding to D2 receptors.[1][2] By blocking these receptors, this compound mitigates this inhibitory effect, thereby promoting gastric motility and accelerating the passage of food.[1]
-
Acetylcholinesterase (AChE) Inhibition: this compound inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine (ACh).[1][2] This inhibition leads to an increased concentration of ACh in the gastrointestinal tract.[1] Elevated ACh levels stimulate muscarinic receptors on smooth muscle cells, enhancing gastrointestinal contractions and peristalsis.[1]
This combined action results in enhanced gastrointestinal motility, making this compound an effective treatment for various disorders associated with delayed gastric emptying.[1]
Metoclopramide: A Multifaceted Prokinetic and Antiemetic
Metoclopramide is a well-established prokinetic agent that primarily functions as a dopamine D2 receptor antagonist.[3][4] Its effects are not limited to the gastrointestinal tract; it also acts on the central nervous system.[4][5]
-
Dopamine D2 Receptor Antagonism: Similar to this compound, Metoclopramide blocks D2 receptors, reducing the inhibitory influence of dopamine on gastrointestinal motility and promoting coordinated contractions of the stomach and intestines.[4]
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide also acts as a 5-HT4 receptor agonist, which further enhances the release of acetylcholine, contributing to its prokinetic effects.[4]
-
Serotonin 5-HT3 Receptor Antagonism: In the chemoreceptor trigger zone (CTZ) of the brain, Metoclopramide blocks 5-HT3 receptors, which contributes to its potent antiemetic properties.[6]
-
Increased Lower Esophageal Sphincter (LES) Tone: Metoclopramide has been shown to increase the tone of the lower esophageal sphincter, which is beneficial in conditions like gastroesophageal reflux disease (GERD).[4]
Comparative Efficacy: Quantitative Data
Direct head-to-head clinical trials comparing the efficacy of this compound and Metoclopramide on gastric emptying using the gold-standard scintigraphy method are limited in the publicly available literature. However, a randomized controlled trial by Elmokadem et al. in critically ill patients with feeding intolerance provides valuable quantitative data on the reduction of gastric residual volume (GRV), a key indicator of gastric emptying.
| Parameter | This compound | Metoclopramide | p-value | Reference |
| Mean Percentage Change in GRV from Day 1 to Day 7 | Significantly greater decrease | Lesser decrease | <0.001 | [4] |
| Average Daily GRV on Day 7 | Significantly lower | Higher | <0.001 | [4] |
GRV: Gastric Residual Volume
These findings suggest that in the context of critically ill patients with feeding intolerance, this compound was more effective than Metoclopramide in reducing gastric residual volume, indicating a superior effect on gastric emptying in this population.[4] Another study in patients with non-ulcer dyspepsia reported that 100% of patients treated with this compound experienced moderate to complete relief of gastrointestinal symptoms, compared to 53% of patients treated with metoclopramide.[7]
Experimental Protocols
Gastric Emptying Scintigraphy (Gold Standard)
Gastric emptying scintigraphy is the standard and most accurate method for quantifying the rate of gastric emptying.[8]
Patient Preparation:
-
Patients are required to be nil by mouth (NPO) from midnight the night before the study.[8]
-
Medications that could affect gastric emptying should be discontinued for at least 48 hours prior to the examination.[8]
-
Smoking should be ceased from the night before the test.[8]
-
For premenopausal women, the study is ideally performed within the first 10 days of the menstrual cycle to avoid hormonal effects on gastrointestinal motility.[9]
Procedure:
-
Radiolabeled Meal: The patient consumes a standardized meal, typically a low-fat, egg-white meal, labeled with a radiotracer, most commonly Technetium-99m (99mTc) sulfur colloid.[8][10] The meal should be consumed within 10 minutes.[9]
-
Imaging: Immediately after meal ingestion (time 0), and at subsequent time points, typically 1, 2, and 4 hours, images of the stomach are acquired using a gamma camera.[10]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured. From this data, the gastric emptying half-time (T1/2), which is the time it takes for 50% of the radiolabeled meal to empty from the stomach, is calculated.
Gastric Residual Volume (GRV) Measurement
This method is commonly used in clinical settings, particularly in intensive care units, to assess gastric emptying in patients receiving enteral nutrition.
Procedure:
-
Positioning: The patient is placed in a supine or semi-recumbent position.
-
Aspiration: A large-bore syringe is connected to the nasogastric or gastrostomy tube, and the entire stomach contents are gently aspirated.
-
Quantification: The volume of the aspirated contents is measured and recorded as the GRV.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound's dual-action mechanism.
References
- 1. THE PROKINETIC EFFECT OF this compound, A COMPARATIVE STUDY WITH METOCLOPRAMIDE [ajps.journals.ekb.eg]
- 2. This compound therapy for functional dyspepsia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinConnect | Efficacy of this compound Versus Metoclopramide in [clinconnect.io]
- 4. Frontiers | Comparison of enteral prucalopride versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpdd.org [ijpdd.org]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] THE PROKINETIC EFFECT OF this compound, A COMPARATIVE STUDY WITH METOCLOPRAMIDE | Semantic Scholar [semanticscholar.org]
- 10. Trial of this compound 150mg Once a Day Versus this compound 50 mg Thrice a Day; in Patients With Functional Dyspepsia | Clinical Research Trial Listing [centerwatch.com]
A Head-to-Head Comparison of Itopride and Domperidone: D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the dopamine D2 receptor binding affinities of two prokinetic agents, itopride and domperidone. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
This compound and domperidone are both peripherally acting dopamine D2 receptor antagonists used in the management of gastrointestinal motility disorders.[1][2] Their therapeutic effects are primarily mediated through the blockade of D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone.[1][2] While both drugs share this fundamental mechanism, their binding affinities for the D2 receptor can influence their potency and pharmacological profiles. This guide delves into the quantitative aspects of their interaction with the D2 receptor.
D2 Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a drug to its target receptor is a critical determinant of its pharmacological activity. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | D2 Receptor Binding Affinity | Source |
| This compound | pKi: 7.4 | A study on the development of a series of benzamide derivatives |
| Domperidone | Ki: 0.1 - 0.4 nM | Review on domperidone's pharmacology |
Note: pKi is the negative logarithm of the Ki value. A pKi of 7.4 corresponds to a Ki of approximately 39.8 nM.
Based on the available data, domperidone exhibits a significantly higher binding affinity for the dopamine D2 receptor, with Ki values in the sub-nanomolar range, as compared to this compound, which has a Ki value in the nanomolar range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway affected by this compound and domperidone, and a typical experimental workflow for determining D2 receptor binding affinity.
Caption: Dopamine D2 receptor signaling pathway and points of antagonism by this compound and domperidone.
Caption: A generalized workflow for a competitive radioligand binding assay to determine D2 receptor affinity.
Experimental Protocols
The determination of D2 receptor binding affinity typically involves in vitro radioligand binding assays. Below is a generalized protocol based on common methodologies.
Objective: To determine the in vitro binding affinity (Ki) of this compound and domperidone for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled ligands: this compound hydrochloride, Domperidone.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing D2 receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [3H]Spiperone at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound or domperidone) or vehicle for total binding, and a high concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
In vivo validation of Itopride's prokinetic activity against a placebo control
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo prokinetic activity of Itopride against a placebo control, supported by experimental data from multiple studies. This compound, a prokinetic agent, uniquely combines two mechanisms of action: dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[1][2][3][4] This dual action leads to an increased concentration of acetylcholine (ACh), a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction, thereby enhancing motility.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various in vivo studies comparing this compound with a placebo.
Table 1: Effect of this compound on Gastric Emptying
| Study Population | This compound Dose | Measurement Method | Key Findings | P-value |
| Healthy Volunteers | 100 mg & 200 mg t.i.d. for 7 days | Scintigraphy (SPECT) | No significant effect on gastric emptying.[5] | NS |
| Patients with Functional Dyspepsia | Not specified | 13C-labeled octanoic acid breath test | No significant difference in gastric emptying compared to placebo.[6] | P = 0.58 |
| Patients with Longstanding Diabetes | 200 mg t.i.d. for 7 days | Scintigraphy (99mTc-sulphur colloid for solids, 67Ga-EDTA for liquids) | Modest acceleration of liquid emptying in patients with delayed GE at baseline.[7][8] A slight trend towards accelerated solid and liquid emptying overall.[7][8] | P < 0.05 (liquids in delayed GE subgroup), P = 0.09 (solids and liquids overall) |
t.i.d. = three times a day; SPECT = Single Photon Emission Computed Tomography; NS = Not Significant; GE = Gastric Emptying.
Table 2: Effect of this compound on Small Bowel and Colonic Transit
| Study Population | This compound Dose | Measurement Method | Key Findings | P-value |
| Healthy Volunteers | 200 mg t.i.d. | Scintigraphy | Significant acceleration of orocecal (small bowel) transit time.[9] | < 0.05 |
| Guinea Pig (In Vitro) | 10⁻¹⁰ - 10⁻⁶ M | Peristaltic contraction measurement | Dose-dependently shortened colonic transit time.[10][11] | < 0.05 |
| Patients undergoing Colonoscopy | 100 mg | Boston Bowel Preparation Scale (BBPS) | Improved right colon cleansing.[12] | P = 0.012 |
t.i.d. = three times a day.
Experimental Protocols
Gastric Emptying Scintigraphy
This method is a validated technique to measure the rate at which stomach contents empty into the small intestine.
Protocol Details:
-
Patient Preparation: Subjects typically fast overnight before the study.
-
Drug Administration: Patients receive either this compound or a placebo for a specified duration (e.g., 7 days) before the test day.[5][7]
-
Radiolabeled Meal: A standardized meal is radiolabeled with a gamma-emitting isotope. For solid-phase emptying, a common marker is Technetium-99m (99mTc) sulfur colloid mixed with a solid food component like eggs or ground beef. For liquid-phase emptying, a marker like Gallium-67 (67Ga) ethylenediaminetetraacetic acid (EDTA) is mixed with a liquid component like dextrose solution.[7][8]
-
Imaging: Immediately after meal ingestion, the patient is positioned under a gamma camera. Serial images of the stomach are acquired at regular intervals (e.g., every 15-30 minutes for up to 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying rate (e.g., half-emptying time, T50).
Orocecal (Small Bowel) Transit Scintigraphy
This technique measures the time it takes for a substance to travel from the mouth to the cecum.
Protocol Details:
-
Drug Administration: Similar to gastric emptying studies, subjects are pre-treated with this compound or a placebo.
-
Radiolabeled Marker: A non-absorbable radiolabeled marker is ingested.
-
Imaging: Serial imaging with a gamma camera tracks the progression of the marker through the small intestine.
-
Data Analysis: The time at which the marker first appears in the cecum is recorded as the orocecal transit time.
Colonic Transit Time Measurement (In Vitro Guinea Pig Model)
This in vitro method assesses the effect of a drug on the motility of an isolated colon segment.
References
- 1. jkscience.org [jkscience.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound in the treatment of kinetic disorders of gastrointestinal tract [termedia.pl]
- 4. This compound in functional dyspepsia: open-label, 1-year treatment follow-up of two multicenter, randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized, placebo-controlled trial of this compound (100 and 200 mg three times daily) on gastric motor and sensory function in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for gastric volume, gastric emptying and drinking capacity in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on gastric emptying in longstanding diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emjreviews.com [emjreviews.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound for colonoscopy preparation: a double-blind randomized prospective study [actagastro.org]
A Comparative Analysis of Itopride and Mosapride on Colonic Motility in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of itopride and mosapride on colonic motility, based on data from preclinical animal studies. The information presented is intended to support research and development efforts in the field of gastrointestinal prokinetics.
Overview of Prokinetic Agents
This compound and mosapride are prokinetic agents utilized to enhance gastrointestinal (GI) motility. However, they operate through distinct pharmacological mechanisms, leading to differential effects on the colon. This compound functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor[1][2][3][4]. This dual action results in an increased concentration of acetylcholine (ACh) in the neuromuscular junction, a key neurotransmitter that stimulates smooth muscle contraction throughout the GI tract[5][6].
Mosapride, in contrast, is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist[7][8][9]. Activation of 5-HT4 receptors on enteric neurons also facilitates the release of ACh, thereby promoting gut motility[9][10]. While both pathways converge on enhancing cholinergic activity, the upstream mechanisms are different, which may account for their varying efficacy in different regions of the GI tract.
Comparative Efficacy on Colonic Motility
Preclinical evidence suggests that this compound has a more pronounced and consistent prokinetic effect on the colon compared to mosapride in animal models.
Key Findings:
-
In studies using guinea pigs and rats, this compound was shown to significantly accelerate colonic transit, whereas mosapride did not produce a similar enhancement[1][11].
-
This compound stimulates both peristaltic and segmental motility in the isolated guinea pig colon[11]. In contrast, while mosapride enhanced segmental motility, it was observed to reduce peristaltic motility[11].
-
In conscious dogs, this compound stimulated contractile activity from the stomach to the colon. Mosapride's effect in this model was limited to the gastric antrum and ileum, with no significant impact on the colon[11].
Quantitative Data Presentation
The following tables summarize the quantitative data from key animal studies, providing a direct comparison of the effects of this compound and mosapride on colonic motility.
Table 1: Effect of this compound on Colonic Transit Time in Guinea Pigs (In Vitro)
| Concentration (M) | Change in Colonic Transit Time |
| 10⁻¹⁰ | Shortened |
| 10⁻⁹ | Shortened |
| 10⁻⁸ | Shortened |
| 10⁻⁷ | Shortened |
| 10⁻⁶ | Shortened |
Data from a study by Lim et al., which demonstrated a dose-dependent shortening of colonic transit time with this compound[1][12].
Table 2: Comparative Effect of this compound and Mosapride on Colonic Transit in Guinea Pigs and Rats (In Vivo)
| Drug | Effect on Colonic Transit |
| This compound | Accelerated |
| Mosapride | No enhancement |
Based on findings from Tsubouchi et al., highlighting the differential effects of the two agents on colonic transit[11].
Table 3: Effect of Mosapride on Fecal Pellet Expulsion in Rats (In Vivo)
| Administration Route (20 mg/kg) | Mean Fecal Pellets (1 hour) | Mean Fecal Pellets (2 hours) |
| Oral | ~1.5 | ~2.5 |
| Intracolonic | ~4.0 | ~6.0 |
Data from a study by Ji et al. suggests that the route of administration significantly impacts the colonic prokinetic effect of mosapride, with intracolonic administration being more effective[13]. This may be due to the first-pass metabolism of mosapride into its M1 metabolite, which has 5-HT3 antagonistic effects that could counteract the prokinetic action[13].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Measurement of Colonic Transit Time (Guinea Pig)
-
Animal Model: Male Hartley strain guinea pigs (approx. 300g) were used[1].
-
Tissue Preparation: The distal colon was excised and connected to a chamber containing Krebs-Henseleit solution[1][12].
-
Procedure: An artificial fecal pellet was inserted into the oral end of the colon segment. The transit of this pellet was induced by intraluminal perfusion via a peristaltic pump. The time taken for the pellet to travel a set distance (e.g., 10 cm) was measured at intervals[1][12]. Different concentrations of this compound were added to the perfusion solution to assess its effect on transit time[1].
In Vivo Measurement of Colonic Contractile Activity (Conscious Dog)
-
Animal Model: Conscious dogs were surgically implanted with strain gauge force transducers on the serosal surfaces of the stomach, ileum, and colon to measure contractile activity[11].
-
Procedure: After a recovery period, baseline contractile activity was recorded. This compound or mosapride was then administered, and the changes in contractile force and frequency were monitored and recorded over time[11].
In Vivo Measurement of Fecal Pellet Expulsion (Rat)
-
Animal Model: Rats were used to assess colonic transit by measuring fecal pellet output[13]. For intracolonic administration, a tube was surgically inserted into the cecum[13].
-
Procedure: Mosapride (20 mg/kg) or a vehicle was administered either orally or via the intracolonic tube. The rats were then housed individually, and the number of fecal pellets expelled was counted at 1 and 2 hours post-administration[13].
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of this compound and mosapride and the experimental workflow for assessing colonic motility.
Caption: Signaling pathway of this compound's prokinetic action.
Caption: Signaling pathway of Mosapride's prokinetic action.
Caption: General experimental workflow for assessing colonic motility.
Conclusion
The available preclinical data from animal models indicates that this compound exerts a more direct and potent prokinetic effect on the colon compared to mosapride. This is likely attributable to its dual mechanism of action, which includes dopamine D2 receptor antagonism and acetylcholinesterase inhibition, leading to a robust increase in acetylcholine levels in the colonic neuromuscular junctions. While mosapride, a 5-HT4 receptor agonist, also promotes cholinergic activity, its effects appear to be more pronounced in the upper GI tract, with a less consistent and potentially route-dependent impact on the colon. These findings suggest that this compound may hold greater promise for the treatment of colonic motility disorders, such as constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). Further research, including well-designed comparative clinical trials, is warranted to translate these preclinical observations to human subjects.
References
- 1. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Original Articles : Effects of Mosapride Citrate on the Motility of Stomach, Ileum and Colon in Conscious Guinea Pigs [jnmjournal.org]
- 4. Effects of mosapride on motility of the small intestine and caecum in normal horses after jejunocaecostomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cold-restraint stress increases rat fecal pellet output and colonic transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. emjreviews.com [emjreviews.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Stimulatory action of this compound hydrochloride on colonic motor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound hydrochloride on the ileal and colonic motility in guinea pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Itopride and Other Benzamide Derivatives
A comprehensive review for researchers and drug development professionals.
This guide provides a detailed comparative analysis of the side-effect profiles of Itopride and other commonly used benzamide derivatives, including metoclopramide, domperidone, and levosulpiride. The information presented is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the available experimental data to inform future research and clinical development.
Executive Summary
This compound, a prokinetic agent with a dual mechanism of action, generally exhibits a more favorable side-effect profile compared to other benzamide derivatives. Its limited ability to cross the blood-brain barrier results in a lower incidence of central nervous system (CNS) effects, such as extrapyramidal symptoms, which are more commonly associated with metoclopramide. Furthermore, this compound has demonstrated a superior cardiac safety profile, with a negligible impact on the QT interval, a key concern with drugs like cisapride and to a lesser extent, domperidone. While hyperprolactinemia is a class effect of dopamine D2 receptor antagonists, clinical data suggests that the incidence and clinical significance of this side effect with this compound are minimal.
Mechanism of Action and its Implication on Side Effects
Benzamide derivatives exert their prokinetic effects primarily through the antagonism of dopamine D2 receptors. However, the unique dual mechanism of this compound, which combines D2 receptor antagonism with acetylcholinesterase (AChE) inhibition, contributes to its efficacy and distinct side-effect profile.[1][2]
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the gastrointestinal (GI) tract, these agents enhance cholinergic transmission, leading to increased GI motility. However, antagonism of D2 receptors in the central nervous system can lead to extrapyramidal symptoms (EPS) and hyperprolactinemia.
-
Acetylcholinesterase (AChE) Inhibition (this compound): this compound's additional mechanism of inhibiting AChE leads to an increase in acetylcholine levels, further promoting GI motility.[1][2] This dual action may contribute to its therapeutic efficacy at doses that cause fewer D2 receptor-mediated side effects.
The differential penetration of the blood-brain barrier is a critical factor in the side-effect profiles of these drugs. This compound's high polarity limits its entry into the CNS, thereby reducing the risk of centrally-mediated side effects.[3]
Comparative Side-Effect Profiles: Quantitative Data
The following table summarizes the incidence of key side effects associated with this compound and other benzamide derivatives based on available clinical trial data.
| Side Effect | This compound | Metoclopramide | Domperidone | Levosulpiride |
| Extrapyramidal Symptoms (EPS) | Low to negligible incidence.[4] | Higher incidence, a significant concern.[5] | Low incidence (does not readily cross BBB). | Can occur, but less than metoclopramide.[6] |
| Hyperprolactinemia | Occurs, but often not clinically significant (3% in one long-term study).[7][8] | Common.[5] | Common.[3] | A known side effect.[9] |
| Cardiovascular Effects (QT Prolongation) | No significant effect on QT interval.[10][11] | Less cardiac toxicity than some others.[5] | Associated with QT prolongation and arrhythmias.[3] | QT prolongation has been reported in some cases.[12] |
| Gastrointestinal Effects | Mild to moderate abdominal pain, diarrhea, nausea, constipation.[7][13] | Nausea, diarrhea, abdominal discomfort.[5] | Dry mouth, abdominal cramps. | Diarrhea (4.4% in one study).[14] |
| Other Side Effects | Dizziness, rashes, sleeping disorders (rare).[13] | Drowsiness, fatigue, dizziness.[5] | Headache, dizziness. | Headache (6.6% in one study).[14] |
BBB: Blood-Brain Barrier
Experimental Protocols
Assessment of Extrapyramidal Symptoms
Methodology: Clinical trials evaluating EPS typically utilize standardized rating scales administered by trained clinicians.
-
Study Design: Randomized, double-blind, controlled trials comparing the benzamide derivative to a placebo or another active comparator.
-
Assessment Tools:
-
Simpson-Angus Scale (SAS): To assess parkinsonian symptoms.
-
Barnes Akathisia Rating Scale (BARS): To assess akathisia.
-
Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.
-
-
Procedure:
-
Baseline assessment is performed before the first dose of the study drug.
-
Follow-up assessments are conducted at predefined intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Clinicians observe the patient for any abnormal movements and conduct specific maneuvers to elicit symptoms.
-
Any patient-reported symptoms of restlessness, muscle stiffness, or involuntary movements are also recorded.
-
Evaluation of Prolactin Levels
Methodology: Serum prolactin levels are measured at baseline and at various time points during the study to assess the impact of the drug on the pituitary gland.
-
Study Design: As part of a larger clinical trial, blood samples are collected to monitor safety parameters.
-
Procedure:
-
A baseline blood sample is collected before the initiation of treatment.
-
Subsequent blood samples are drawn at specified visits (e.g., end of week 4, week 8, and at the end of the study).
-
Serum is separated and prolactin levels are determined using a validated immunoassay.
-
Clinically significant hyperprolactinemia is defined based on predefined laboratory reference ranges and the presence of associated clinical symptoms (e.g., galactorrhea, gynecomastia, amenorrhea).
-
Cardiac Safety Assessment: QT Interval Measurement
Methodology: A "Thorough QT/QTc Study" is a specialized clinical trial designed to assess a drug's potential to prolong the QT interval.[15]
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study in healthy volunteers.[15]
-
Procedure:
-
ECG Recordings: 12-lead electrocardiograms (ECGs) are recorded at multiple time points, including at baseline and at times corresponding to the peak plasma concentration (Tmax) of the drug and its metabolites.
-
Heart Rate Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Fridericia's correction (QTcF) or Bazett's correction (QTcB).[16][17]
-
Data Analysis: The primary endpoint is the time-matched, baseline-adjusted difference in mean QTc between the drug and placebo groups.[17]
-
Positive Control: A drug known to prolong the QT interval (e.g., moxifloxacin) is included to ensure the study's sensitivity to detect such an effect.[18]
-
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism: D2 receptor antagonism and AChE inhibition.
Benzamide Derivatives and Side Effects
Caption: Benzamide-induced CNS and endocrine side effects via D2 antagonism.
Experimental Workflow for QT Interval Assessment
Caption: Workflow for a "Thorough QT/QTc Study" in clinical trials.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable side-effect profile compared to other benzamide derivatives, particularly concerning central nervous system and cardiovascular adverse events. Its dual mechanism of action and limited penetration of the blood-brain barrier are key differentiating factors. For researchers and drug development professionals, this compound represents a promising prokinetic agent where a balance of efficacy and safety is paramount. Further head-to-head clinical trials with robust safety monitoring will continue to refine our understanding of the comparative risks and benefits of these important gastrointestinal motility agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An In-depth Analysis of this compound hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. tifixexeruwa.weebly.com [tifixexeruwa.weebly.com]
- 4. Effect of this compound, a new prokinetic, in patients with mild GERD: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 6. Side-effects of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in functional dyspepsia: open-label, 1-year treatment follow-up of two multicenter, randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jcdronline.org [jcdronline.org]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. ijbcp.com [ijbcp.com]
- 13. jebmh.com [jebmh.com]
- 14. researchgate.net [researchgate.net]
- 15. altasciences.com [altasciences.com]
- 16. Methodological considerations in the design of trials for safety assessment of new drugs and chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guide for the Analysis and Review of QT/QTc Interval Data - Canada.ca [canada.ca]
- 18. biopharmaservices.com [biopharmaservices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
